Technical Guide: Controlled Synthesis of 1-Acetate 4-Methanesulfonate 1,4-Butanediol
Executive Summary This guide details the synthetic pathway for 1-Acetate 4-Methanesulfonate 1,4-Butanediol (CAS: 19859-00-8), also known as 4-acetoxybutyl methanesulfonate. This compound serves as a critical heterobifunc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic pathway for 1-Acetate 4-Methanesulfonate 1,4-Butanediol (CAS: 19859-00-8), also known as 4-acetoxybutyl methanesulfonate. This compound serves as a critical heterobifunctional linker in medicinal chemistry and a known process impurity in the manufacturing of Busulfan.
The core technical challenge addressed in this guide is the desymmetrization of 1,4-butanediol . Transforming a symmetric diol into a non-symmetric derivative requires precise stoichiometric control and rigorous purification to isolate the target mono-functionalized intermediate from statistical byproducts (di-acetate and unreacted diol).
Retrosynthetic Analysis & Strategy
The synthesis is approached via a linear two-step sequence. The symmetry of the starting material (1,4-butanediol) dictates that the first step must be a controlled mono-protection.
Strategic Logic:
Desymmetrization (Step 1): Nucleophilic attack of 1,4-butanediol on acetic anhydride. To maximize the yield of the mono-acetate and minimize the di-acetate, we employ a statistical strategy where the diol is kept in excess or strict stoichiometric control (1:1 or 1:0.9) is maintained.[1][2][3]
Functionalization (Step 2): The remaining primary alcohol is activated as a mesylate (methanesulfonate), a potent leaving group suitable for downstream nucleophilic substitution (
) reactions.
Pathway Diagram
Figure 1: Linear synthetic pathway highlighting the critical desymmetrization step and byproduct divergence.
Pyridine (1.2 equiv) or Triethylamine (TEA) / DMAP (cat.)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol:
Setup: Charge a flame-dried round-bottom flask with 1,4-butanediol (100 mmol) and dry DCM (200 mL). Cool the solution to 0°C under an inert nitrogen atmosphere.
Base Addition: Add Pyridine (120 mmol) dropwise.
Acetylation: Add Acetic Anhydride (90 mmol) dropwise over 30 minutes via an addition funnel. Note: Using a slight deficit of the acylating agent favors the mono-product over the di-acetate.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes).
TLC Visualization: Stain with KMnO4. You will observe three spots: Di-acetate (high
), Mono-acetate (mid ), and unreacted Diol (low ).
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), saturated , and brine. Dry over .[4]
Purification (Critical): The crude oil contains a statistical mixture. Purify via flash column chromatography on silica gel.
Gradient: 10%
40% EtOAc in Hexanes.
Target: Collect the middle fraction corresponding to the mono-acetate.
Data Validation (Step 1):
1H NMR (
): Look for the singlet at 2.05 ppm (3H, -CO-) and the triplet at 4.10 ppm (2H, -CH2-OAc). The -CH2-OH signal should appear as a triplet/multiplet around 3.65 ppm.
Step 2: Mesylation to 1-Acetate 4-Methanesulfonate 1,4-Butanediol
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
Monitoring: TLC should show complete consumption of the alcohol and appearance of a new, slightly less polar spot.
Workup: Dilute with cold water. Separate phases. Wash the organic layer with cold 1M HCl (rapid wash to remove amine, avoid hydrolysis), saturated
, and brine.
Isolation: Dry over
and concentrate under reduced pressure (keep bath temp < 35°C to prevent thermal decomposition).
Final Purification: If necessary, rapid filtration through a short silica plug (Eluent: 30% EtOAc/Hexanes). The product is typically a pale yellow oil.[5]
Workflow Visualization
Figure 2: Operational workflow for the mesylation step, emphasizing temperature control and workup sequence.
Analytical Summary & Characterization
The following table summarizes the expected analytical data for validating the synthesis.
Parameter
Specification / Observation
Causality / Logic
Appearance
Pale yellow to colorless oil
Typical for short-chain aliphatic mesylates. Darkening indicates decomposition.
1H NMR (Acetate)
2.05 ppm (s, 3H)
Characteristic methyl singlet of the acetate group.
1H NMR (Mesylate)
3.00 ppm (s, 3H)
Characteristic methyl singlet of the sulfonate ester (-OS).
1H NMR (Linker)
4.25 ppm (t, 2H, -C-OMs)
Downfield shift from alcohol precursor (3.6 ppm) due to electron-withdrawing mesyl group.
Stability
Moisture sensitive; store at -20°C
Mesylates are potent alkylating agents and can hydrolyze or cyclize (to THF) over time.
Safety & Handling (E-E-A-T)
Critical Warning: Alkyl methanesulfonates are potential genotoxic impurities (PGIs) . They act as alkylating agents capable of modifying DNA.
Containment: All reactions involving MsCl and the final product must be performed in a well-ventilated fume hood.
PPE: Double nitrile gloves and safety goggles are mandatory.
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium hydroxide to hydrolyze the sulfonate ester before disposal.
References
Pharmaffiliates. (n.d.). 4-((Methylsulfonyl)oxy)butyl Acetate (CAS 19859-00-8).[6] Retrieved from [Link]
Organic Syntheses. (n.d.). General Procedures for Alcohol to Mesylate. Org. Synth. Coll. Vol. 10, p. 365. Retrieved from [Link]
Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from [Link]
ResearchGate. (2013). Discussion on Mono-acetylation of Dihydroxy Compounds. Retrieved from [Link]
An In-depth Technical Guide on the Core Mechanism of Action of 1-Acetate 4-Methanesulfonate 1,4-Butanediol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: Deconstructing a Novel Alkylating Agent The study of DNA alkylating agents has been a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing a Novel Alkylating Agent
The study of DNA alkylating agents has been a cornerstone of cancer chemotherapy for decades.[1] These highly reactive molecules covalently modify the DNA of rapidly dividing cells, leading to a cascade of events culminating in cell death.[1][2] The compound 1-Acetate 4-Methanesulfonate 1,4-Butanediol presents a unique iteration of this class. Unlike its well-documented symmetric analogue, Busulfan (1,4-Butanediol dimethanesulfonate), this molecule is asymmetric. This structural distinction is paramount, as it fundamentally alters its interaction with DNA, shifting its classification from a bifunctional to a monofunctional alkylating agent. This guide will dissect the proposed mechanism of action of 1-Acetate 4-Methanesulfonate 1,4-Butanediol, drawing upon the established principles of alkylating agent chemistry and biology, with a particular focus on contrasting its action with that of Busulfan.
Section 1: The Chemical Foundation of Biological Activity
The biological activity of 1-Acetate 4-Methanesulfonate 1,4-Butanediol is dictated by its chemical structure. It is an ester of 1,4-butanediol with two different functional groups at its termini: an acetate group and a methanesulfonate (mesylate) group.
The Methanesulfonate Group: The Reactive Arm: The methanesulfonate group is an excellent leaving group. This is due to the high stability of the resulting mesylate anion, which can delocalize its negative charge over the three oxygen atoms of the sulfonate group. This property is the primary driver of the compound's alkylating potential.
The Acetate Group: The Stabilizing Arm: In contrast, the acetate group is a relatively poor leaving group. This asymmetry is the critical feature that distinguishes this compound from bifunctional agents like Busulfan, where both termini possess a reactive methanesulfonate group.[3][4]
This structural arrangement strongly suggests that 1-Acetate 4-Methanesulfonate 1,4-Butanediol will function as a monofunctional alkylating agent . It possesses a single reactive site capable of forming a covalent bond with nucleophilic centers in biological macromolecules, most notably DNA.
Section 2: The Core Mechanism - Monofunctional DNA Alkylation
The central tenet of this compound's mechanism of action is the alkylation of DNA. This process can be broken down into a series of steps:
Nucleophilic Attack: The process is initiated by a nucleophilic substitution reaction. The N7 position of guanine and, to a lesser extent, the N3 position of adenine in the DNA structure are electron-rich and serve as the primary nucleophiles that attack the carbon atom of the butanediol backbone attached to the methanesulfonate group.[3]
Formation of a Covalent Adduct: This attack leads to the displacement of the stable methanesulfonate leaving group and the formation of a covalent bond between the butanediol derivative and the DNA base. The result is a monofunctional DNA adduct.
Consequences of Monofunctional Adducts: Unlike the DNA cross-links formed by bifunctional agents, monofunctional adducts do not physically link the two strands of DNA.[5] Instead, they can lead to:
Base Mispairing: The presence of the bulky alkyl group on a DNA base can interfere with the normal Watson-Crick base pairing during DNA replication. For example, an alkylated guanine may erroneously pair with thymine instead of cytosine.[6]
DNA Strand Breaks: The cellular DNA repair machinery may attempt to remove the damaged base. This repair process, if overwhelmed or faulty, can lead to single-strand breaks in the DNA backbone.[6]
Replication Fork Stalling: The presence of these adducts can physically impede the progression of the DNA polymerase enzyme during replication, leading to a stall in the replication fork.
The culmination of these events is the inhibition of DNA replication and transcription, which disproportionately affects rapidly proliferating cells, such as cancer cells.[2] This ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[3][7]
Visualizing the Proposed Mechanism
Caption: Proposed monofunctional alkylation by 1-Acetate 4-Methanesulfonate 1,4-Butanediol.
Section 3: Contrasting with Busulfan - The Significance of Being Monofunctional
The distinction between mono- and bifunctional alkylating agents is not trivial; it has profound implications for cytotoxicity and the cellular response.
Base mispairing, replication fork stalling, single-strand breaks
Inhibition of DNA strand separation, extensive DNA damage[2][4]
Repair Pathway
Base Excision Repair (BER), Nucleotide Excision Repair (NER)
More complex repair involving homologous recombination
Relative Potency
Likely less cytotoxic than Busulfan
Highly cytotoxic due to difficult-to-repair cross-links[8]
Busulfan's ability to form DNA cross-links presents a more formidable challenge to the cell's repair machinery.[10] These cross-links physically prevent the unwinding of the DNA double helix, a prerequisite for both replication and transcription.[3] While monofunctional adducts are also cytotoxic, the lesions are generally considered easier to repair. This suggests that 1-Acetate 4-Methanesulfonate 1,4-Butanediol may have a different therapeutic window and toxicity profile compared to Busulfan.
Section 4: Pharmacokinetics and Metabolism - The Cellular Journey
The journey of 1-Acetate 4-Methanesulfonate 1,4-Butanediol from administration to its ultimate fate involves several key pharmacokinetic processes. Drawing parallels with Busulfan, we can predict a probable metabolic pathway.
Absorption and Distribution: As a small, lipophilic molecule, it is expected to be readily absorbed and distributed throughout the body, likely crossing the blood-brain barrier.[9][11]
Metabolism: The primary route of metabolism for Busulfan is conjugation with glutathione (GSH), a process predominantly catalyzed by glutathione S-transferases (GSTs), particularly the GSTA1 isoform.[11] It is highly probable that 1-Acetate 4-Methanesulfonate 1,4-Butanediol undergoes a similar fate. The electrophilic carbon center at the methanesulfonate end of the molecule would be a prime target for nucleophilic attack by the thiol group of glutathione. This conjugation reaction serves as a detoxification pathway, rendering the compound more water-soluble and facilitating its excretion. The acetate group may be hydrolyzed by esterases, but this is likely a secondary metabolic pathway.
Visualizing the Metabolic Pathway
Caption: Predicted primary metabolic pathway via glutathione conjugation.
Section 5: Experimental Validation - A Methodological Framework
To empirically validate the proposed mechanism of action, a series of well-defined experiments are necessary.
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic potential of 1-Acetate 4-Methanesulfonate 1,4-Butanediol against a panel of cancer cell lines and to compare its potency with Busulfan.
Methodology:
Cell Culture: Culture selected cancer cell lines (e.g., HL-60 for leukemia, MCF-7 for breast cancer) under standard conditions.
Drug Treatment: Seed cells in 96-well plates and treat with a serial dilution of 1-Acetate 4-Methanesulfonate 1,4-Butanediol, Busulfan (as a positive control), and a vehicle control. Incubate for 48-72 hours.
Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound. A higher IC50 for the test compound compared to Busulfan would support the hypothesis of lower cytotoxicity due to monofunctional alkylation.
Protocol 2: DNA Adduct Analysis by Mass Spectrometry
Objective: To definitively determine whether the compound forms monofunctional or bifunctional DNA adducts.
Methodology:
DNA Treatment: Incubate purified calf thymus DNA or DNA isolated from treated cells with the test compound.
DNA Digestion: Enzymatically digest the DNA to individual nucleosides.
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the nucleosides and any adducted forms.
Adduct Identification: Search for the predicted mass of the monofunctional butanediol-acetate adduct on guanosine and adenosine. The absence of a di-guanosine adduct (characteristic of Busulfan) would be strong evidence for a monofunctional mechanism.
Protocol 3: Cell Cycle Analysis
Objective: To assess the impact of the compound on cell cycle progression.
Methodology:
Cell Treatment: Treat a synchronized population of cells with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).
Cell Staining: Fix the cells and stain their DNA with a fluorescent dye like propidium iodide.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Interpretation: An accumulation of cells in the S-phase or G2/M phase would indicate cell cycle arrest, a common consequence of DNA damage.[7]
Conclusion
1-Acetate 4-Methanesulfonate 1,4-Butanediol represents a fascinating case study in the structure-activity relationship of alkylating agents. Its inherent asymmetry strongly suggests a departure from the bifunctional cross-linking mechanism of its famous relative, Busulfan. Instead, the evidence points towards a monofunctional alkylating action, leading to single-base DNA adducts that disrupt cellular replication and trigger apoptosis. This fundamental difference is predicted to result in a distinct pharmacological profile, potentially offering a different balance of efficacy and toxicity. The experimental protocols outlined provide a clear roadmap for the empirical validation of this proposed mechanism, paving the way for a deeper understanding and potential future development of this unique compound.
References
National Center for Biotechnology Information (2024). Busulfan - StatPearls. NCBI Bookshelf. Retrieved from [Link]
ChemoExperts (2026). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Retrieved from [Link]
Iwamoto, T., et al. (2004). DNA intrastrand cross-link at the 5'-GA-3' sequence formed by busulfan and its role in the cytotoxic effect. Cancer Science. Retrieved from [Link]
Patsnap (2024). What is the mechanism of Busulfan? Patsnap Synapse. Retrieved from [Link]
Whirl-Carrillo, M., et al. (2021). Busulfan Pathway, Pharmacodynamics. PharmGKB. Retrieved from [Link]
National Center for Biotechnology Information (2024). Busulfan. PubChem. Retrieved from [Link]
Cancer Care Ontario (n.d.). busulfan. Retrieved from [Link]
ResearchGate (n.d.). Mechanism of action of alkylating agents. A. Formation of... Retrieved from [Link]
EBSCO (n.d.). Alkylating agents in chemotherapy. Research Starters. Retrieved from [Link]
Bedford, P., & Fox, B. W. (1982). Repair of DNA interstrand crosslinks after busulphan. A possible mode of resistance. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
Gibbs, J. P., et al. (2020). Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. Clinical Pharmacokinetics. Retrieved from [Link]
Oncohema Key (2016). Alkylating Agents. Retrieved from [Link]
Dr.Oracle (2025). How do alkylating agents (chemotherapy drugs) interact with tumor cells and minimize damage to normal healthy cells? Retrieved from [Link]
ResearchGate (2025). Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. Request PDF. Retrieved from [Link]
EBSCO (n.d.). 1,4-Butanediol dimethanesulfonate and cancer. Research Starters. Retrieved from [Link]
Liu, G., et al. (2018). Progress on the study of the mechanism of busulfan cytotoxicity. Cytotechnology. Retrieved from [Link]
PriMera Scientific (2026). Busulfan: Pharmacology, Clinical Applications, and Future Directions. Retrieved from [Link]
Hassan, Z., et al. (2001). The Pharmacodynamic Effect of Busulfan in the P39 Myeloid Cell Line in Vitro. Leukemia. Retrieved from [Link]
Spectroscopic Characterization of 1-Acetate 4-Methanesulfonate 1,4-Butanediol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Acetate 4-Methanesulfonate 1,4-Butanediol, a compound of interest for researchers, scientists, and professionals in drug development, par...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Acetate 4-Methanesulfonate 1,4-Butanediol, a compound of interest for researchers, scientists, and professionals in drug development, particularly as it is recognized as an impurity of Busulfan.[1] This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and experimental insights.
Molecular Structure and Overview
1-Acetate 4-Methanesulfonate 1,4-Butanediol (CAS No. 19859-00-8) is a bifunctional molecule featuring both an acetate ester and a methanesulfonate (mesylate) ester.[2][3][4] This unique structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization. The molecular formula is C7H14O5S, with a molecular weight of 210.25 g/mol .[5]
Figure 1: Chemical structure of 1-Acetate 4-Methanesulfonate 1,4-Butanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Acetate 4-Methanesulfonate 1,4-Butanediol, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR
Sample Preparation:
Accurately weigh approximately 10-20 mg of the sample.
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
Data Acquisition:
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 1-Acetate 4-Methanesulfonate 1,4-Butanediol is expected to show five distinct signals corresponding to the different proton environments in the molecule.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~4.25
Triplet
2H
-CH₂-O-Ms
~4.08
Triplet
2H
-CH₂-O-Ac
~3.02
Singlet
3H
CH₃-S(O)₂-
~2.05
Singlet
3H
CH₃-C(O)-
~1.80
Multiplet
4H
-O-CH₂-CH₂-CH₂-CH₂-O-
Interpretation:
The two triplets at approximately 4.25 and 4.08 ppm are characteristic of the methylene protons adjacent to the two different ester groups. The downfield shift is due to the deshielding effect of the electronegative oxygen atoms. The methylene group attached to the more electron-withdrawing methanesulfonate group is expected to be further downfield.
The sharp singlet at around 3.02 ppm corresponds to the three protons of the methyl group on the methanesulfonate moiety.
The singlet at approximately 2.05 ppm is assigned to the methyl protons of the acetate group.
The multiplet at around 1.80 ppm represents the four protons of the two central methylene groups in the butanediol chain. These protons are coupled to the adjacent methylene groups, resulting in a more complex splitting pattern.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.
Chemical Shift (δ, ppm)
Carbon Type (DEPT)
Assignment
~171.0
C
C=O (Acetate)
~68.8
CH₂
-CH₂-O-Ms
~63.8
CH₂
-CH₂-O-Ac
~37.2
CH₃
CH₃-S(O)₂-
~25.0
CH₂
-O-CH₂-CH₂-
~24.8
CH₂
-CH₂-CH₂-O-
~20.9
CH₃
CH₃-C(O)-
Interpretation:
The signal at ~171.0 ppm is characteristic of a carbonyl carbon in an ester.
The two signals in the 60-70 ppm range are assigned to the methylene carbons directly bonded to the oxygen atoms of the ester groups.
The methyl carbon of the methanesulfonate group appears at approximately 37.2 ppm.
The two central methylene carbons of the butane chain are found at around 25.0 and 24.8 ppm.
The methyl carbon of the acetate group resonates at approximately 20.9 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR
Sample Preparation:
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
KBr Pellet: For solid samples, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method.
Data Acquisition:
An FT-IR spectrometer is used to acquire the spectrum.
A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and subtracted from the sample spectrum.
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of 1-Acetate 4-Methanesulfonate 1,4-Butanediol will show characteristic absorption bands for the acetate and methanesulfonate functional groups.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Assignment
~2950
Medium
C-H stretch
Aliphatic CH₂ and CH₃
~1740
Strong
C=O stretch
Acetate carbonyl
~1350
Strong
S=O asymmetric stretch
Methanesulfonate
~1240
Strong
C-O stretch
Acetate
~1170
Strong
S=O symmetric stretch
Methanesulfonate
~1050
Strong
C-O stretch
Butanediol backbone
~950
Medium
S-O stretch
Methanesulfonate
Interpretation:
The strong absorption band around 1740 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretch of the acetate ester.[6][7][8]
The presence of the methanesulfonate group is confirmed by the strong absorptions at approximately 1350 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch) .
A strong band around 1240 cm⁻¹ is characteristic of the C-O stretching vibration of the acetate group.
The C-H stretching vibrations of the methyl and methylene groups are observed in the region of 2850-3000 cm⁻¹.
The region between 900 and 1300 cm⁻¹ will also contain C-O and S-O stretching vibrations, contributing to the fingerprint of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: MS
Sample Introduction and Ionization:
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a protonated molecular ion [M+H]⁺.
Data Acquisition:
A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
A full scan mass spectrum is acquired to determine the molecular weight.
Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.
Mass Spectral Data and Interpretation
Molecular Ion:
Using ESI in positive ion mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of 211.06 . This corresponds to the molecular formula C₇H₁₄O₅S + H⁺. A recent study on a Busulfan impurity, identified as 4-(methylsulfonyloxy)butyl acetate, reported a molecular ion peak at m/z 264.2 [M+H]+, which seems to be an error in the abstract, as the calculated mass is 210.25.[9] The correct protonated mass should be approximately 211.
Fragmentation Pattern:
The fragmentation of 1-Acetate 4-Methanesulfonate 1,4-Butanediol in MS/MS would likely proceed through the cleavage of the ester and sulfonate ester bonds.
Loss of acetic acid (60 Da): A common fragmentation pathway for acetate esters is the neutral loss of acetic acid, which would result in an ion at m/z 151.
Cleavage of the C-O bond of the acetate: This would lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43.
Cleavage of the S-O bond: This could result in an ion corresponding to the butanediol acetate fragment.
Methanesulfonyl cation [CH₃SO₂]⁺: This fragment would appear at m/z 79.
The fragmentation patterns of alkyl methanesulfonates have been studied and can provide further insight into the expected fragmentation of the target molecule.[10][11][12]
Conclusion
The combination of NMR, IR, and MS provides a robust and comprehensive characterization of 1-Acetate 4-Methanesulfonate 1,4-Butanediol. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (acetate and methanesulfonate), and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. This guide serves as a valuable resource for the unambiguous identification and quality control of this compound in various scientific and industrial applications.
References
Smith, B. C. (2022).
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Reddy, G. S., et al. (2024). Identification, Isolation, and Charecterisation of a Novel Degradation Impurity of Busulfan Using Preparative Chromatography, NMR and LC-MS.
Somepally, S., & Bollikolla, H. B. (2024). Nuclear Magnetic Resonance, Mass Spectrometer and HPLC Based Identification and Characterization of an Unidentified Impurity in Busulfan. Journal of Chemical Health Risks, 14(6), 1160-1169.
Reddy, G. S., et al. (2024). Identification, Isolation, and Characterization of a Novel Degradation Impurity of Busulfan Using Preparative Chromatography, NMR, and LC-MS.
Thompson, H. W., & Torkington, P. (1945). The infra-red spectra of deuterated esters: II. Ethyl acetate. Canadian Journal of Research, 23b(3), 126-135.
Zhang, Y., et al. (2022). A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single ¹H NMR spectrum of P2. C) ¹³C NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. D) Single ¹³C NMR spectrum of P2.
Sitaram, C., et al. (2011). Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c) and Methyl methane sulfonate (d).
An, G., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Journal of the Korean Chemical Society, 55(2), 235-241.
Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. University of California, Los Angeles.
Organic Chemistry. (n.d.). IR Spectrum: Esters. Organic-chemistry.org.
Ma, J., et al. (2017). 1 H NMR spectra of polyester from FDCA and 1, 4-butanediol in CDCl3.
Singh, S., et al. (2020). Conformational analysis, spectroscopic characterization and molecular docking studies on the potential anticancer drug “busulfan”.
National Center for Biotechnology Information. (n.d.).
Abraham, R. J., & Reid, M. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(5), 221-230.
An, G., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization.
Duffield, A. M., & Djerassi, C. (1967). Mass spectral studies of alkyl methanesulfonates. The Journal of Organic Chemistry, 32(10), 3247–3251.
Burk, M. J., et al. (2011). Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors. U.S.
Reddit. (2024). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". r/chemhelp.
Technical Monograph: Characterization and Control of 1-Acetate 4-Methanesulfonate 1,4-Butanediol
CAS: 19859-00-8[1][2][3][4] Executive Summary In the high-stakes domain of alkyl sulfonate drug development—specifically regarding the chemotherapy agent Busulfan —impurity profiling is not merely a regulatory checkbox b...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 19859-00-8[1][2][3][4]
Executive Summary
In the high-stakes domain of alkyl sulfonate drug development—specifically regarding the chemotherapy agent Busulfan —impurity profiling is not merely a regulatory checkbox but a critical safety parameter. 1-Acetate 4-Methanesulfonate 1,4-Butanediol (CAS 19859-00-8), also known as 4-(methylsulfonyloxy)butyl acetate , represents a specific "mixed ester" impurity.
Unlike the active pharmaceutical ingredient (API) Busulfan, which is a bifunctional cross-linker, this impurity is monofunctional. This structural deviation fundamentally alters its pharmacodynamics: it retains alkylating potential (genotoxicity) without the therapeutic efficacy of DNA cross-linking. This guide provides a definitive technical framework for the synthesis, detection, and control of this critical process-related impurity.
Part 1: Chemical Identity & Physicochemical Properties
The identification of CAS 19859-00-8 is often obscured by non-standardized nomenclature in internal lab notebooks. It is the acetate-capped derivative of the Busulfan precursor.
Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (hydrolytically unstable)
Stability
Hygroscopic; prone to hydrolysis of the mesylate group in aqueous media.[1][2][3][4][5][6][][8][9][10][11] Store at -20°C under inert gas.
Part 2: Formation Mechanism & Fate Mapping
Understanding the causality of formation is the first step in control strategy (Quality by Design - QbD). This impurity typically arises during the synthesis of Busulfan when 1,4-butanediol is not fully converted or when acetate protecting groups are used and incompletely removed/trans-esterified.
The "Dead-End" Alkylator Pathway
In a typical synthesis, if 4-hydroxybutyl acetate is used as a protected intermediate, or if acetic anhydride is present as a scavenger/solvent, the mono-protection leads to the mixed ester.
Figure 1: Formation pathway of CAS 19859-00-8 contrasting the therapeutic pathway (Green) with the impurity pathway (Red).
Part 3: Synthesis of Reference Standard
To quantify this impurity, you cannot rely on commercial batches of Busulfan; you must synthesize the standard. The following protocol is designed for high purity (>98%) suitable for HPLC calibration.
Protocol: Selective Synthesis of 4-(Methylsulfonyloxy)butyl Acetate
Objective: Synthesize CAS 19859-00-8 without generating significant amounts of di-mesylate (Busulfan) or di-acetate.
Cryogenic Setup: Charge a flame-dried 3-neck round bottom flask with 4-hydroxybutyl acetate and anhydrous DCM. Purge with Nitrogen (
). Cool the system to -10°C (Ice/Salt bath). Rationale: Low temperature prevents exothermic runaway and minimizes side reactions.
Base Addition: Add TEA and DMAP. Stir for 10 minutes.
Controlled Addition: Add MsCl dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature < 0°C to prevent elimination reactions.
Reaction Monitoring: Warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The target spot (
) should be distinct from the starting alcohol ().
Quench & Workup:
Quench with cold saturated
(removes excess MsCl).
Extract organic layer; wash with 0.1M HCl (removes TEA), then Brine.
Dry over
and concentrate in vacuo at < 35°C.
Purification: Flash column chromatography (Silica Gel 60). Elute with gradient Hexane
30% EtOAc/Hexane.
Note: Do not use methanol in the column, as transesterification may occur on acidic silica.
Part 4: Analytical Methodologies (Self-Validating Systems)
Because CAS 19859-00-8 is a reactive alkylator, standard HPLC methods using nucleophilic solvents (methanol/water) can cause on-column degradation, leading to "ghost peaks."
Validation Check: Inject the standard 5 times. If the area count decreases sequentially, the impurity is reacting with the mobile phase (hydrolysis). Correction: Switch to non-aqueous Normal Phase or reduce water content/temperature.
Method 2: GC-MS (For Residual Solvents/Volatiles)
This molecule is sufficiently volatile for GC but thermally labile.
Inlet Temp: 200°C (Do not exceed 220°C to avoid thermal decomposition to THF derivatives).
Column: DB-624 or equivalent.
Carrier: Helium, constant flow 1.0 mL/min.
Mass Spec: Electron Impact (EI).
Fragmentation Pattern:
Base peak often
43 (Acetyl).
Loss of MsOH (
96).
Part 5: Toxicology & Regulatory Context
Genotoxicity Assessment (ICH M7)
CAS 19859-00-8 is classified as a Class 2 or 3 mutagenic impurity under ICH M7 guidelines.
Mechanism: The methanesulfonate group is a good leaving group, allowing the butyl chain to alkylate DNA (specifically N7-guanine).
Risk: Unlike Busulfan, which cross-links DNA (cytotoxic), this mono-functional alkylator may cause point mutations without killing the cell, theoretically posing a higher risk of secondary malignancies if uncontrolled.
Limit: Must be controlled to Threshold of Toxicological Concern (TTC) levels (e.g., 1.5
g/day ) unless Ames negative data is provided.
References
Axios Research . (2024). Certificate of Analysis: 4-((methylsulfonyl)oxy)butyl acetate (CAS 19859-00-8).[1][2][3][4][5][9][11] Axios Research Product Catalog. [Link]
European Medicines Agency (EMA) . (2023). Assessment Report: Busulfan Generics and Impurity Limits. EMA/CHMP/ICH Guidelines. [Link]
PubChem . (2024). Compound Summary: Methanesulfonic acid 4-acetoxybutyl ester. National Library of Medicine. [Link]
solubility and stability of 1-Acetate 4-Methanesulfonate 1,4-Butanediol
Criticality Assessment for Alkyl Sulfonate Impurities in Drug Development Executive Summary 1-Acetate 4-Methanesulfonate 1,4-Butanediol (CAS: 19859-00-8) is a critical process-related impurity and intermediate associated...
Author: BenchChem Technical Support Team. Date: February 2026
Criticality Assessment for Alkyl Sulfonate Impurities in Drug Development
Executive Summary
1-Acetate 4-Methanesulfonate 1,4-Butanediol (CAS: 19859-00-8) is a critical process-related impurity and intermediate associated with the synthesis and degradation of Busulfan , a bifunctional alkylating agent used in hematopoietic stem cell transplantation.
Functionally, this molecule represents a "monofunctional" analog of Busulfan. While Busulfan contains two methanesulfonate leaving groups, this analog contains one methanesulfonate and one acetate-protected hydroxyl. Under ICH M7 guidelines , this compound is classified as a potentially mutagenic impurity (PMI) due to the reactive alkyl mesylate functionality.
This guide details the physicochemical behavior of this molecule, specifically its "Dual-Trigger" instability —whereby both the ester and sulfonate moieties are susceptible to hydrolysis—and provides a framework for its solubility profiling and analytical control.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Mesylate (–OMs): Alkylating leaving group (Genotoxic risk)Acetate (–OAc): Hydrolyzable protecting group
Solubility & Solvent Compatibility[4][6][7][8]
The solubility profile of 1-Acetate 4-Methanesulfonate 1,4-Butanediol is governed by the competition between its polar sulfonate ester and the lipophilic acetate chain. Unlike Busulfan (which is sparingly soluble in water), the asymmetry of this molecule alters its solvent affinity.
Solubility Matrix
Data derived from structure-activity relationships (SAR) of analogous alkyl sulfonates.
Solvent Class
Solubility Potential
Stability Risk
Recommendation
Chlorinated (DCM, Chloroform)
High
Low
Preferred for extraction and stock solution preparation.
Polar Aprotic (DMSO, DMA)
High
Low*
Preferred for biological assays. Avoid excessive heating.
Polar Aprotic (Acetonitrile)
High
Low
Preferred for LC-MS mobile phases.
Alcohols (Methanol, Ethanol)
Moderate
High
AVOID. Risk of transesterification (solvolysis) of the mesylate group.
Aqueous (Water, Buffers)
Moderate
Critical
AVOID for storage. Rapid hydrolysis occurs.
Alkanes (Hexane, Heptane)
Low
Low
Suitable only as wash solvents to remove non-polar contaminants.
The "Solvolysis Trap"
Researchers often erroneously use Methanol (MeOH) as a diluent for alkyl mesylates.
Mechanism: The methanesulfonate group is a potent leaving group. In nucleophilic solvents like MeOH, the alkyl chain undergoes SN2 attack, replacing the mesylate with a methoxy group.
Result: False negative in impurity quantification and generation of a new artifact impurity (1-acetate-4-methoxybutane).
Protocol: Always use Acetonitrile (ACN) or Tetrahydrofuran (THF) for primary dilutions.
Stability & Degradation Mechanisms[9]
The stability of this molecule is compromised by two distinct pathways.[1] Understanding this is vital for accurate quantification, as the molecule can degrade into two different non-chromophoric species during analysis.
The "Cyclization Driver" (Intramolecular Catalysis)
The most unique stability threat to 1,4-butanediol derivatives is cyclization .
If the Acetate hydrolyzes first (base-catalyzed or enzymatic), it reveals a free hydroxyl group at position 1.
This free hydroxyl acts as an internal nucleophile, attacking the carbon holding the Mesylate at position 4.
Outcome: Rapid formation of Tetrahydrofuran (THF) and Methanesulfonic acid (MsOH). This reaction is entropically favored (5-membered ring formation) and much faster than simple intermolecular hydrolysis.
Degradation Pathway Diagram
Caption: Degradation logic showing the critical instability of Intermediate B, which leads to rapid cyclization into THF, often evading detection in standard LC-UV methods.
Analytical Strategy (ICH M7 Compliance)
Due to the lack of a strong chromophore (UV activity is limited to the weak ester/sulfonate absorbance <210 nm), LC-MS/MS is the required standard for trace quantification.
Method Development Workflow
Objective: Quantify trace impurity (ppm level) in Busulfan drug substance.
Column Selection:
Use a C18 or Phenyl-Hexyl stationary phase.
Rationale: High retention is needed to separate the mono-acetate (target) from the di-mesylate (Busulfan) and the di-acetate precursors.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Note: Do NOT use Ammonium Acetate if looking for trace acetate hydrolysis, as it buffers the pH too high. Maintain acidic pH (~2.5-3.0) to stabilize the ester.
Detection (MRM Transitions):
Ionization: ESI Positive (ESI+).
Precursor: [M+H]+ or [M+NH4]+ (Ammonium adducts are common for neutral esters).
Fragment: Loss of MsOH (neutral loss of 96 Da) or formation of the acetyl cation.
Sample Preparation Protocol (Self-Validating)
To ensure data integrity, the sample preparation must prevent in-situ degradation.
Step 1: Weigh 10 mg of Busulfan drug substance.
Step 2: Dissolve immediately in 100% Acetonitrile (cooled to 4°C) .
Why: Low temperature slows solvolysis; ACN prevents nucleophilic attack.
Step 3: Add Internal Standard (deuterated Busulfan or analog).
Step 4: Inject immediately. Do not store in autosampler >4 hours.
Handling & Safety (Genotoxicity)
As an alkyl sulfonate, this molecule is a direct-acting alkylating agent .
Containment: Handle only in a Class II Biosafety Cabinet or chemical fume hood with HEPA filtration.
Deactivation: Spills should not be cleaned with water (which generates acidic runoff). Use a solution of 10% Sodium Thiosulfate and 2% Sodium Hydroxide .
Chemistry: Thiosulfate acts as a "soft" nucleophile to scavenge the alkyl group, while hydroxide hydrolyzes the ester, rendering the molecule non-genotoxic.
References
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2]Link
Ehrsson, H., & Hassan, M. (1986).[1] Stability of busulfan in aqueous solution.[1][3] Journal of Pharmaceutical Sciences. Link
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[2][4][5] John Wiley & Sons.[5] (Context on Alkyl Mesylate classification).
Gref, R., et al. (2007).[1] Busulfan: Solubility and Nanoprecipitation.[1] Journal of Microencapsulation.[1] (Solubility data for Busulfan analogs). Link
Snodin, D.J. (2021). Alkyl mesylate impurities in mesylate salts: A review of the chemical and toxicological evidence. Regulatory Toxicology and Pharmacology.[5] Link
The Versatile Bifunctional Reagent: Application Notes for 1-Acetate 4-Methanesulfonate 1,4-Butanediol
Introduction In the landscape of modern organic synthesis and drug development, the demand for versatile building blocks that allow for the sequential and controlled introduction of functional groups is paramount. 1-Acet...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern organic synthesis and drug development, the demand for versatile building blocks that allow for the sequential and controlled introduction of functional groups is paramount. 1-Acetate 4-Methanesulfonate 1,4-Butanediol, a heterobifunctional four-carbon linker, emerges as a reagent of significant interest for researchers and scientists. This molecule, with the chemical formula C₇H₁₄O₅S, possesses two distinct reactive sites: a terminal acetate group and a terminal methanesulfonate (mesylate) group.[1][2][3] This differential reactivity allows for a stepwise modification, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and analogues of biologically active compounds like Busulfan.
The methanesulfonate moiety serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of carbon-heteroatom bonds through alkylation.[4] Concurrently, the acetate group can be retained during the initial alkylation and subsequently hydrolyzed to reveal a primary alcohol, which can then be used for further functionalization. This strategic orthogonality is the cornerstone of its utility.
This guide provides detailed application notes and experimental protocols for the utilization of 1-Acetate 4-Methanesulfonate 1,4-Butanediol in key synthetic transformations. The protocols are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic challenges.
Chemical Properties and Reactivity Profile
1-Acetate 4-Methanesulfonate 1,4-Butanediol is also known by its IUPAC name, 4-((methylsulfonyl)oxy)butyl acetate.[1][3] Its structure features a primary alkyl methanesulfonate and a primary alkyl acetate, separated by a butane chain.
Table 1: Physicochemical Properties of 1-Acetate 4-Methanesulfonate 1,4-Butanediol
The reactivity of this molecule is governed by the two functional groups:
Methanesulfonate (Mesylate) Group: The mesylate is a superb leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This makes the terminal carbon to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.
Acetate Group: The acetate group is a moderately good protecting group for the primary alcohol. It is generally stable under neutral and mildly acidic or basic conditions used for the alkylation reaction but can be readily cleaved under more stringent hydrolytic conditions (acidic or basic) to unmask the hydroxyl functionality.
This differential reactivity is the key to its synthetic utility, allowing for a two-stage functionalization strategy.
Core Applications and Experimental Protocols
The primary application of 1-Acetate 4-Methanesulfonate 1,4-Butanediol is as an electrophilic building block for the introduction of a functionalized four-carbon chain. Below are detailed protocols for its use in N-alkylation and O-alkylation reactions, followed by the deprotection of the acetate group.
Protocol 1: N-Alkylation of Primary and Secondary Amines
The introduction of an N-alkyl group is a fundamental transformation in the synthesis of many pharmaceuticals. The following protocol details a general procedure for the mono-N-alkylation of amines using 1-Acetate 4-Methanesulfonate 1,4-Butanediol. A key challenge in the N-alkylation of primary amines is preventing over-alkylation to the tertiary amine. The use of a suitable base and control of stoichiometry are crucial.
Experimental Protocol: Mono-N-Alkylation of a Primary Amine
Objective: To synthesize an N-(4-acetoxybutyl)amine derivative.
To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq) and anhydrous acetonitrile.
Add anhydrous potassium carbonate (2.0 eq) to the solution.
Stir the suspension at room temperature for 15 minutes.
Add 1-Acetate 4-Methanesulfonate 1,4-Butanediol (1.1 eq) dropwise to the stirred suspension.
Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude product in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired N-(4-acetoxybutyl)amine.
Causality and Experimental Choices:
Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the amine, facilitating its nucleophilic attack. Stronger bases could promote side reactions. For primary amines, using a weaker base helps to minimize the formation of the dialkylated product.
Solvent: Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions as it solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.
Work-up: The aqueous work-up is essential to remove the inorganic salts and any remaining water-soluble impurities.
Protocol 2: O-Alkylation of Phenols
The formation of aryl ethers is another important transformation in organic synthesis. The Williamson ether synthesis is a classic method, and 1-Acetate 4-Methanesulfonate 1,4-Butanediol is an excellent electrophile for this reaction.
Experimental Protocol: O-Alkylation of a Phenol
Objective: To synthesize a phenoxybutyl acetate derivative.
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous DMF.
Add cesium carbonate (1.5 eq) to the solution.
Stir the mixture at room temperature for 30 minutes.
Add 1-Acetate 4-Methanesulfonate 1,4-Butanediol (1.2 eq) to the reaction mixture.
Heat the reaction to 60°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
Separate the layers and extract the aqueous layer with diethyl ether.
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired phenoxybutyl acetate.
Causality and Experimental Choices:
Base: Cesium carbonate is a strong base that effectively deprotonates the phenol to form the more nucleophilic phenoxide. Its high solubility in DMF contributes to a homogeneous reaction mixture.
Solvent: DMF is a polar aprotic solvent that accelerates Sₙ2 reactions.
Work-up: The acidic and basic washes are crucial for removing any unreacted phenol and other impurities.
Protocol 3: Hydrolysis of the Acetate Group
Once the alkylation is complete, the acetate group can be hydrolyzed to reveal the primary alcohol, which can then be used in subsequent reactions. Both acidic and basic conditions can be employed for this transformation. Basic hydrolysis (saponification) is often preferred as it is typically irreversible.
Objective: To deprotect the acetate group to yield a primary alcohol.
Materials:
N-(4-acetoxybutyl)amine or phenoxybutyl acetate (1.0 eq)
Methanol (MeOH)
1 M aqueous Sodium Hydroxide (NaOH) solution
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask with a magnetic stir bar
Procedure:
Dissolve the acetate-protected compound (1.0 eq) in methanol in a round-bottom flask.
Add 1 M aqueous NaOH solution (2.0 eq) to the flask.
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).
Once the reaction is complete, neutralize the mixture with 1 M aqueous HCl.
Concentrate the mixture under reduced pressure to remove most of the methanol.
Extract the aqueous residue with ethyl acetate.
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure to yield the desired alcohol. Further purification by column chromatography may be necessary.
Causality and Experimental Choices:
Conditions: Basic hydrolysis is an efficient and generally high-yielding method for cleaving acetate esters.[5][6][7][8] The reaction is irreversible because the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol.
Solvent: A mixture of methanol and water ensures the solubility of both the ester and the hydroxide base.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Synthetic workflow using 1-Acetate 4-Methanesulfonate 1,4-Butanediol.
Troubleshooting and Advanced Applications
Intramolecular Cyclization: If the nucleophile used in the alkylation step also contains a functional group that can react with the newly formed alcohol after deprotection, intramolecular cyclization can occur. For instance, an N-(4-hydroxybutyl)amine can be cyclized to form a substituted pyrrolidine. Careful planning of the synthetic route is necessary to either promote or prevent such cyclizations.
Selectivity: In cases where the nucleophile possesses multiple reactive sites (e.g., amino acids with both amine and carboxylate groups), protecting group strategies may be necessary to ensure selective alkylation at the desired position.
Conclusion
1-Acetate 4-Methanesulfonate 1,4-Butanediol is a highly valuable and versatile bifunctional reagent for organic synthesis. Its differential reactivity allows for the controlled and sequential introduction of a four-carbon linker, providing access to a wide range of functionalized molecules. The protocols outlined in this guide serve as a robust starting point for researchers in drug development and chemical synthesis. By understanding the underlying principles of its reactivity, scientists can effectively harness the synthetic potential of this powerful building block.
References
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]
ResearchGate. (n.d.). Production of Alkylate Gasoline Using Methanesulfonic Acid as a Green Catalyst in the Presence of Real Refinery Hydrocarbon Mixtures. ResearchGate. Retrieved from [Link]
Canadian Science Publishing. (n.d.). α-Metallation and subsequent alkylation of alkyl alkanesulfonates. Canadian Science Publishing. Retrieved from [Link]
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 1-Acetate 4-Methanesulfonate 1,4-Butanediol. PubChem. Retrieved from [Link]
Application Notes and Protocols: 1-Acetate 4-Methanesulfonate 1,4-Butanediol in Medicinal Chemistry
Abstract: Bifunctional alkylating agents are a cornerstone of cancer chemotherapy, with busulfan (1,4-butanediol dimethanesulfonate) being a prominent example used in treating hematological malignancies.[1] These agents...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
Bifunctional alkylating agents are a cornerstone of cancer chemotherapy, with busulfan (1,4-butanediol dimethanesulfonate) being a prominent example used in treating hematological malignancies.[1] These agents induce potent cytotoxicity by forming DNA interstrand cross-links, which are difficult for cancer cells to repair.[2][3] However, this powerful mechanism is often associated with significant off-target toxicity, leading to severe side effects like myelosuppression and pulmonary fibrosis.[1][4] This guide focuses on 1-Acetate 4-Methanesulfonate 1,4-Butanediol, an asymmetrically modified analog of busulfan. We will explore its dual utility in medicinal chemistry: first, as a potential mono-functional alkylating agent to mitigate the harsh toxicities of bifunctional counterparts, and second, as a versatile synthetic intermediate for the development of next-generation targeted therapeutics. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers, scientists, and drug development professionals aiming to innovate within the field of alkylating agent chemotherapy.
Section 1: Scientific Background and Rationale
The Double-Edged Sword: Mechanism and Toxicity of Busulfan
Busulfan is a cell cycle non-specific alkylating agent.[1][5] Its mechanism of action relies on its two methanesulfonate (mesylate) groups, which are excellent leaving groups. Inside the cell, busulfan undergoes nucleophilic substitution reactions, primarily with the N7 position of guanine bases in the DNA.[2][4] The bifunctional nature of the molecule allows it to react with two different guanine bases, leading to the formation of highly cytotoxic interstrand and intrastrand DNA cross-links.[2][6] These cross-links physically block DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis.[3][7]
While effective, this mechanism is non-selective and damages the DNA of healthy, rapidly dividing cells, such as those in the bone marrow, leading to dose-limiting toxicities.[4] The development of busulfan analogs is therefore driven by the need to improve its therapeutic index—maximizing efficacy against cancer cells while minimizing harm to the patient.
Caption: Fig 1: Busulfan's DNA Cross-linking Mechanism.
A Strategic Modification: 1-Acetate 4-Methanesulfonate 1,4-Butanediol
1-Acetate 4-Methanesulfonate 1,4-Butanediol is a key derivative of busulfan, also identified as "Busulfan Impurity 5".[8][9] Its structure is strategically asymmetric: one end retains the highly reactive methanesulfonate group, while the other is capped with a much less reactive acetate group.[10][11]
This design opens two primary avenues for medicinal chemistry exploration:
A Mono-functional Prodrug: The molecule can act as a mono-alkylating agent. By forming only a single covalent bond with DNA (a "monoadduct"), it avoids the formation of interstrand cross-links.[12] This type of DNA damage is more readily repaired by the cell, which could translate to a significantly lower toxicity profile compared to busulfan. The acetate group may also be slowly hydrolyzed by cellular esterases, potentially leading to a delayed or secondary alkylation event, offering a different pharmacokinetic and pharmacodynamic profile.
A Versatile Synthetic Intermediate: The acetate group serves as a stable protecting group for the hydroxyl functionality. It can be selectively removed under mild conditions to reveal a free hydroxyl group. This hydroxyl group then becomes a chemical handle for conjugation, allowing researchers to attach targeting moieties—such as carbohydrates, peptides, or antibodies—to direct the alkylating "warhead" specifically to cancer cells. This approach is fundamental to creating targeted drug delivery systems.[13]
Section 2: Application I - A Mono-functional Alkylating Agent to Mitigate Toxicity
Rationale
The primary hypothesis for this application is that by reducing the alkylating functionality from two to one, 1-Acetate 4-Methanesulfonate 1,4-Butanediol will exhibit reduced cytotoxicity compared to its parent compound, busulfan. This can be quantified by comparing their half-maximal inhibitory concentrations (IC50) in both cancerous and non-cancerous cell lines. A favorable outcome would be a larger reduction in toxicity towards healthy cells versus cancer cells, indicating an improved therapeutic window.
Protocol: Comparative In Vitro Cytotoxicity Assay (MTT)
This protocol details a method to compare the cytotoxic effects of 1-Acetate 4-Methanesulfonate 1,4-Butanediol and Busulfan.
Objective: To determine and compare the IC50 values of Busulfan and its mono-acetate analog in a relevant cancer cell line (e.g., K562, human chronic myeloid leukemia) and a non-cancerous control cell line (e.g., PBMCs, peripheral blood mononuclear cells[13]).
Culture K562 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO2 incubator.
Harvest cells during the logarithmic growth phase. Perform a cell count and assess viability (e.g., via trypan blue exclusion).
Seed 5,000 cells/well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment and recovery.
Drug Preparation:
Causality: Busulfan and its analog have poor aqueous solubility, requiring an organic solvent for the initial stock solution.[14]
Prepare 10 mM stock solutions of both Busulfan and 1-Acetate 4-Methanesulfonate 1,4-Butanediol in sterile DMSO.
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent-induced toxicity.
Cell Treatment:
Carefully remove the old medium from the wells.
Add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
Incubate the plate for 72 hours at 37°C and 5% CO2.
MTT Assay:
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the yellow MTT tetrazolium salt into purple formazan crystals.
Add 10 µL of 5 mg/mL MTT solution to each well.
Incubate for 4 hours at 37°C.
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Gently pipette to ensure complete dissolution. Incubate overnight at 37°C.
Data Acquisition:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Data Presentation and Expected Outcomes
The quantitative data should be summarized in a clear, structured table.
Compound
Cell Line
IC50 (µM) ± SD
Busulfan
K562 (CML)
Expected Value
1-Acetate 4-Methanesulfonate 1,4-Butanediol
K562 (CML)
Expected Value
Busulfan
PBMC (Control)
Expected Value
1-Acetate 4-Methanesulfonate 1,4-Butanediol
PBMC (Control)
Expected Value
It is expected that 1-Acetate 4-Methanesulfonate 1,4-Butanediol will show a higher IC50 value (lower potency) than busulfan in both cell lines. A successful outcome for drug development would be a significantly larger increase in the IC50 for the non-cancerous PBMC line compared to the K562 cancer line, suggesting a wider therapeutic window.
Section 3: Application II - A Synthetic Intermediate for Targeted Conjugates
Rationale
The presence of a chemically distinct acetate group allows for selective deprotection to a hydroxyl group, which can then be used to link the busulfan mono-mesylate core to a targeting ligand. This protocol outlines a representative synthesis of a galactose-conjugated derivative. The rationale is that many cancer cells overexpress glucose/galactose transporters, and such a conjugate could be preferentially taken up by these cells, concentrating the alkylating agent at the tumor site.[13]
Protocol: Synthesis of a Targeted Galactose-Busulfan Mono-mesylate Conjugate
This is a two-step synthetic workflow. All reactions should be performed in a fume hood with appropriate personal protective equipment.
Step 1: Selective Deacetylation
Objective: To hydrolyze the acetate group of 1-Acetate 4-Methanesulfonate 1,4-Butanediol to yield 4-(methylsulfonyloxy)butan-1-ol.
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator
Procedure:
Dissolve 1-Acetate 4-Methanesulfonate 1,4-Butanediol in anhydrous methanol in a round-bottom flask.
Add anhydrous potassium carbonate to the solution. Causality: K2CO3 is a mild base sufficient to catalyze the transesterification/hydrolysis of the acetate without affecting the more stable mesylate group.
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once complete, filter the mixture to remove the K2CO3.
Remove the methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in DCM and wash with water and then brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product, 4-(methylsulfonyloxy)butan-1-ol.
Purify the product by flash column chromatography if necessary.
Step 2: Conjugation to a Galactose Moiety
Objective: To couple the synthesized alcohol with a protected galactose derivative via an ether linkage.
Acetobromo-α-D-galactose (protected galactose with a leaving group, 1.2 eq)
Silver(I) oxide (Ag2O, 1.5 eq)
Anhydrous Dichloromethane (DCM) or Acetonitrile
Molecular sieves (4Å)
Procedure:
To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add 4-(methylsulfonyloxy)butan-1-ol, acetobromo-α-D-galactose, and activated molecular sieves in anhydrous DCM.
Stir the mixture for 30 minutes.
Add Silver(I) oxide in one portion. Causality: Ag2O acts as a mild base and a halide scavenger, promoting the Koenigs-Knorr reaction to form the glycosidic (ether) bond.
Protect the reaction from light and stir at room temperature for 24-48 hours. Monitor by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
Wash the filtrate with a sodium thiosulfate solution, followed by brine.
Dry the organic layer over Na2SO4, filter, and concentrate.
Purify the final conjugate product by flash column chromatography.
Workflow Visualization
Caption: Fig 2: Two-step synthesis of a targeted conjugate.
Section 4: Characterization and Analysis
The successful synthesis and purity of all intermediates and final products must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy should be used to confirm the molecular structure. For Step 1, the disappearance of the acetate methyl signal (~2.1 ppm) and the appearance of a broad hydroxyl proton signal are key indicators. For Step 2, the appearance of signals corresponding to the galactose moiety and the anomeric proton will confirm successful conjugation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass of the synthesized compounds, verifying their elemental composition.
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A purity level of >95% is typically required for subsequent biological assays.
Conclusion
1-Acetate 4-Methanesulfonate 1,4-Butanediol is far more than a mere impurity of busulfan. It represents a strategically designed chemical entity with significant potential in medicinal chemistry. Its asymmetric structure provides a platform for two distinct but complementary research avenues: the development of mono-functional alkylating agents with potentially reduced systemic toxicity, and the synthesis of sophisticated, targeted drug conjugates designed to selectively deliver a cytotoxic payload to cancer cells. The protocols and rationale presented in this guide offer a robust framework for researchers to explore these applications, contributing to the development of safer and more effective cancer therapies.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Busulfan? Retrieved from [Link]
Mills, J. S., & Tadi, P. (2024, March 10). Busulfan. In StatPearls. StatPearls Publishing. Retrieved from [Link]
BC Cancer. (2018, May 1). DRUG NAME: Busulfan. Retrieved from [Link]
Wikipedia. (n.d.). Busulfan. Retrieved from [Link]
PharmGKB. (n.d.). Busulfan Pathway, Pharmacodynamics. Retrieved from [Link]
Kokotos, G., Constantinou-Kokotou, V., Padrón, J. M., & Peters, G. J. (2001). Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues. Bioorganic & Medicinal Chemistry Letters, 11(6), 861–863. Retrieved from [Link]
Jabbari, A., Zarei, M., & Saboury, A. A. (2022). Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method. The Open Medicinal Chemistry Journal, 16. Retrieved from [Link]
Jabbari, A., Zarei, M., & Saboury, A. A. (2022). Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method. The Open Medicinal Chemistry Journal, 16. Retrieved from [Link]
Chen, Y. C., et al. (2018). Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. International Journal of Molecular Sciences, 19(11), 3508. Retrieved from [Link]
Al-Mugren, K. S. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Molecules, 28(15), 5851. Retrieved from [Link]
ResearchGate. (n.d.). The effects of bifunctional alkylating agents on DNA. Retrieved from [Link]
Jabbari, A., Zarei, M., & Saboury, A. A. (2022). Synthesis and Evaluation of New Derivatives of Busulfan as an Anticarcinogenic Drug against k562 Cancer Cells Using the AO / PI Method. ResearchGate. Retrieved from [Link]
American Chemical Society. (2022, February 21). Busulfan. Retrieved from [Link]
ResearchGate. (n.d.). The Synthesis of Fluorinated Busulfan and Piposulfan Analogs, Including an Unsymmetrical Bis-sulfonate. Retrieved from [Link]
Veeprho. (n.d.). 1-Mesyl-4-Acetyl-Butanediol | CAS 19859-00-8. Retrieved from [Link]
PubChem. (n.d.). 1-Acetate 4-Methanesulfonate 1,4-Butanediol. Retrieved from [Link]
Research Starters. (n.d.). 1,4-Butanediol dimethanesulfonate and cancer. Retrieved from [Link]
Technical Support Center: 1-Acetate 4-Methanesulfonate 1,4-Butanediol
Welcome to the technical support center for 1-Acetate 4-Methanesulfonate 1,4-Butanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Acetate 4-Methanesulfonate 1,4-Butanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this bifunctional molecule.
Introduction
1-Acetate 4-Methanesulfonate 1,4-Butanediol is a molecule of interest in various research applications due to its unique chemical structure, possessing both an acetate and a methanesulfonate ester on a 1,4-butanediol backbone. This structure presents specific challenges and considerations regarding its stability and degradation. This guide will provide a comprehensive overview of its degradation pathways, practical advice for handling and storage, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for 1-Acetate 4-Methanesulfonate 1,4-Butanediol?
The primary degradation pathways for 1-Acetate 4-Methanesulfonate 1,4-Butanediol involve the hydrolysis of its two ester functional groups: the acetate ester and the methanesulfonate ester. The rate and products of degradation are highly dependent on the experimental conditions, particularly pH and temperature.
Hydrolysis of the Acetate Ester: This is a common reaction for all esters and can be catalyzed by both acids and bases.[1][2] Under basic conditions, this process, known as saponification, is typically faster and irreversible, yielding acetate and the corresponding alcohol.[3] Acid-catalyzed hydrolysis is a reversible reaction.[2]
Hydrolysis of the Methanesulfonate Ester: Sulfonate esters are also susceptible to hydrolysis.[4][5][6] The mechanism can be complex, proceeding through either a concerted or a stepwise pathway, and is influenced by the reaction conditions.[4][5][6] Generally, sulfonate esters are considered good leaving groups, making them reactive towards nucleophiles, including water.
Intramolecular Cyclization: Similar to the related compound busulfan (1,4-butanediol dimesylate), there is a potential for intramolecular cyclization to form tetrahydrofuran (THF) and methanesulfonic acid, especially in aqueous solutions.[7][8]
2. How does pH affect the stability of 1-Acetate 4-Methanesulfonate 1,4-Butanediol?
The stability of 1-Acetate 4-Methanesulfonate 1,4-Butanediol is significantly influenced by pH.
Acidic Conditions (pH < 7): Both the acetate and methanesulfonate esters can undergo acid-catalyzed hydrolysis. While generally slower than base-catalyzed hydrolysis, prolonged exposure to acidic conditions, especially at elevated temperatures, will lead to degradation.
Neutral Conditions (pH ≈ 7): Hydrolysis will still occur, though at a slower rate compared to acidic or basic conditions. For the related compound busulfan, degradation in aqueous solution at neutral pH has been observed.[8]
Basic Conditions (pH > 7): The acetate ester is particularly susceptible to rapid, irreversible hydrolysis (saponification) under basic conditions.[2][9] The methanesulfonate ester will also undergo hydrolysis, and the overall degradation rate of the molecule is expected to be highest in basic solutions.
3. What is the impact of temperature on the stability of this compound?
As with most chemical reactions, the rate of degradation of 1-Acetate 4-Methanesulfonate 1,4-Butanediol increases with temperature. For long-term storage, it is crucial to keep the compound at low temperatures, as specified by the supplier. When conducting experiments, be mindful that elevated temperatures will accelerate hydrolysis and potential side reactions. Studies on the related compound busulfan have shown that its stability in solution is temperature-dependent, with greater stability at lower temperatures.[10][11]
4. What are the expected degradation products?
Based on the degradation pathways, the following products can be anticipated:
From Acetate Hydrolysis: Acetic acid and 4-methanesulfonate-1,4-butanediol.
From Methanesulfonate Hydrolysis: Methanesulfonic acid and 1-acetate-1,4-butanediol.
From Complete Hydrolysis: Acetic acid, methanesulfonic acid, and 1,4-butanediol.
From Intramolecular Cyclization: Tetrahydrofuran (THF) and methanesulfonic acid (from the methanesulfonate end) or acetic acid (from the acetate end, though less likely as acetate is a poorer leaving group).
5. How should I store 1-Acetate 4-Methanesulfonate 1,4-Butanediol?
For optimal stability, 1-Acetate 4-Methanesulfonate 1,4-Butanediol should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from moisture. If you need to prepare a stock solution, it is advisable to use an anhydrous aprotic solvent and store it at low temperatures. Aqueous stock solutions should be prepared fresh before use and kept on ice for the duration of the experiment to minimize degradation.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of 1-Acetate 4-Methanesulfonate 1,4-Butanediol in an aqueous environment.
Caption: Potential degradation pathways of 1-Acetate 4-Methanesulfonate 1,4-Butanediol.
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
Inconsistent or non-reproducible experimental results.
Degradation of the compound in stock or working solutions.
Prepare fresh stock solutions in an appropriate anhydrous solvent before each experiment. If aqueous solutions are necessary, prepare them immediately before use and keep them on ice. Perform a stability study under your experimental conditions (see protocol below).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
The compound is degrading into one or more byproducts.
Analyze the unexpected peaks by mass spectrometry to identify their mass-to-charge ratio and compare with the expected degradation products. Run a time-course experiment to monitor the appearance and increase of these peaks.
Loss of biological or chemical activity of the compound over time.
The active compound is degrading, leading to a decrease in its effective concentration.
Quantify the concentration of the parent compound in your samples over time using a validated analytical method (e.g., HPLC with a standard curve). This will help you determine the rate of degradation and establish a time window for your experiments.
pH of the experimental medium changes over time.
Hydrolysis of the ester groups is releasing acetic acid and/or methanesulfonic acid, leading to a decrease in pH.
Use a buffered solution that is compatible with your experimental system to maintain a stable pH. Monitor the pH of your solutions throughout the experiment.
Experimental Protocols
Protocol 1: Stability Study of 1-Acetate 4-Methanesulfonate 1,4-Butanediol
Objective: To determine the stability of 1-Acetate 4-Methanesulfonate 1,4-Butanediol under various pH and temperature conditions.
Materials:
1-Acetate 4-Methanesulfonate 1,4-Butanediol
Buffers of various pH values (e.g., pH 4, 7, and 9)
Anhydrous acetonitrile (ACN) or other suitable organic solvent
HPLC or LC-MS system
Temperature-controlled incubator/water bath
Procedure:
Prepare a Stock Solution: Accurately weigh and dissolve 1-Acetate 4-Methanesulfonate 1,4-Butanediol in anhydrous ACN to a final concentration of 1 mg/mL.
Prepare Working Solutions: Dilute the stock solution with the respective buffers (pH 4, 7, and 9) to a final concentration of 100 µg/mL.
Incubation: Aliquot the working solutions into separate vials for each time point and temperature. Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove one vial from each condition.
Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold ACN or by freezing the sample immediately.
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the remaining concentration of the parent compound.
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition. From this data, you can determine the degradation rate constants and the half-life of the compound under each condition.
Protocol 2: Analytical Method for Degradation Product Identification
Objective: To identify and quantify 1-Acetate 4-Methanesulfonate 1,4-Butanediol and its degradation products.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
Flow Rate: 0.3 mL/min
Column Temperature: 30°C
Injection Volume: 5 µL
MS Conditions (Example):
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
Scan Range: m/z 50-500
Data Acquisition: Full scan and tandem MS (MS/MS) for structural elucidation of degradation products.
Procedure:
Inject the samples from the stability study (Protocol 1) into the LC-MS system.
Monitor the chromatogram for the parent compound and any new peaks that appear over time.
Determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks.
Compare the observed m/z values with the calculated molecular weights of the potential degradation products.
Perform MS/MS analysis on the parent compound and the degradation products to obtain fragmentation patterns, which will aid in structural confirmation.
For quantification, create a standard curve using a reference standard of 1-Acetate 4-Methanesulfonate 1,4-Butanediol.
Experimental Workflow Visualization
Caption: A general workflow for conducting a stability study of a chemical compound.
References
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. [Link]
Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry. [Link]
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. National Center for Biotechnology Information. [Link]
Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC. National Center for Biotechnology Information. [Link]
Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Nippon Kagaku Kaishi. [Link]
Degradation of busulfan in aqueous solution - PubMed. National Center for Biotechnology Information. [Link]
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]
Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC. National Center for Biotechnology Information. [Link]
Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. Organic Process Research & Development. [Link]
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development. [Link]
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications. [Link]
15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - ResearchGate. ResearchGate. [Link]
Stability of busulfan (0.55 mg/mL) under different storage conditions... - ResearchGate. ResearchGate. [Link]
Sulfonate Esters – How Real is the Risk? - PQRI. Product Quality Research Institute. [Link]
1-Acetate 4-Methanesulfonate 1,4-Butanediol | C7H14O5S | CID 87316622 - PubChem. National Center for Biotechnology Information. [Link]
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A - PQRI. Product Quality Research Institute. [Link]
(PDF) Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for … - ResearchGate. ResearchGate. [Link]
A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results. [Link]
CAS No : 19859-00-8 | Product Name : 4-((Methylsulfonyl)oxy)butyl Acetate | Pharmaffiliates. Pharmaffiliates. [Link]
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440 - PMC - NIH. National Center for Biotechnology Information. [Link]
US4032583A - Purification of 1,4-butanediol - Google Patents.
In situ DRIFTS for the mechanistic study of 1,4-butanediol dehydration over m- ZrO2 catalyst. IOP Conference Series: Earth and Environmental Science. [Link]
Hypothetical pathways for 1,4-butanediol metabolism (A) and expression... - ResearchGate. ResearchGate. [Link]
1,4-Butanediol. National Industrial Chemicals Notification and Assessment Scheme. [Link]
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. [Link]
Safe handling of organolithium compounds in the laboratory. Massachusetts Institute of Technology. [Link]
Preparing & Handling Chemical Solutions | The Science Blog. The Science Blog. [Link]
The 1,4-BDO biosynthetic pathway. The metabolic pathway for... - ResearchGate. ResearchGate. [Link]
1,4-BUTANEDIOL - SWGDrug. Scientific Working Group for the Analysis of Seized Drugs. [Link]
preventing unwanted side reactions with 1-Acetate 4-Methanesulfonate 1,4-Butanediol
Technical Support Center: 4-Acetoxybutyl Methanesulfonate Optimization Authorized by Senior Application Scientist | Version 2.4 | Status: Active[1] Executive Summary: The Bifunctional Linker Challenge You are working wit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Acetoxybutyl Methanesulfonate Optimization
Authorized by Senior Application Scientist | Version 2.4 | Status: Active[1]
Executive Summary: The Bifunctional Linker Challenge
You are working with 1-Acetate 4-Methanesulfonate 1,4-Butanediol (also known as 4-acetoxybutyl methanesulfonate).[1] This is a high-value bifunctional linker designed to introduce a 4-carbon spacer.
The Critical Risk: This molecule is thermodynamically "spring-loaded" to destroy itself. The 4-carbon chain allows the terminal oxygen (if deprotected) to attack the mesylate group, forming Tetrahydrofuran (THF) via intramolecular cyclization.[1] This reaction is entropically favored (5-membered ring formation) and irreversible.[1]
This guide provides the protocols required to suppress this cyclization and ensure the nucleophile attacks the mesylate (desired
Before starting, you must understand the competing pathways. We have modeled the reaction kinetics below.
Caption: Figure 1. Kinetic competition between intermolecular substitution (Path A) and intramolecular cyclization (Path B).[1] Path B is the primary failure mode.[1]
Part 2: Troubleshooting & Optimization Guide
Module 1: Storage & Handling (Pre-Reaction)
Issue: The reagent purity drops rapidly if stored improperly.
Mechanism: Mesylates are moisture-sensitive. Hydrolysis yields methanesulfonic acid (MsOH), which catalyzes the cleavage of the acetate group. Once the alcohol is exposed, it cyclizes to THF.
Alcohols cause transesterification (swapping the acetate).[1] Water causes hydrolysis.
Recommended Solvents
DCM, Anhydrous THF, Acetonitrile
Inert to both the acetate and mesylate groups.
Module 2: Reaction Optimization (Preventing THF)
Scenario: You are using a nucleophile (e.g., an amine, thiol, or phenoxide) to displace the mesylate.[1]
Q: Why is my reaction mixture turning into a volatile oil that smells like ether?A: You have created Tetrahydrofuran (THF).[1]
Cause: The acetate group was cleaved before the nucleophile displaced the mesylate. The resulting free hydroxyl group at C1 attacked the mesylate at C4.
Fix: Ensure strictly anhydrous conditions . Use molecular sieves in your solvent. If your nucleophile is basic (e.g., hydroxide), it will hydrolyze the acetate immediately.[1] You cannot use strong hydroxide bases with this reagent.
Q: My nucleophile is acetylated, and I lost the butyl chain.A: Your nucleophile attacked the "wrong" electrophile.
Cause: Hard nucleophiles (like primary amines) may attack the carbonyl of the acetate (Path C in Fig 1) instead of the mesylate carbon.[1]
Fix:
Lower the Temperature:
at the mesylate is favored at lower temperatures (0°C to RT) compared to acyl substitution.
Steric Bulk: If possible, use a bulkier base (e.g., DIPEA) to scavenge protons without attacking the ester.
Module 3: Standard Operating Protocol (SOP)
Protocol: Nucleophilic Displacement of Mesylate
Target: Minimizing Cyclization[1]
Dissolve Nucleophile (1.0 equiv) and Non-nucleophilic Base (e.g., DIPEA or 2,6-Lutidine, 1.2 equiv) in solvent.[1]
Cool to 0°C .
Addition:
Dissolve 4-Acetoxybutyl Methanesulfonate (1.1 equiv) in minimal solvent.[1]
Add dropwise to the nucleophile mixture. Note: Adding the reagent to the nucleophile keeps the reagent concentration low, minimizing bimolecular side reactions.[1]
Monitoring:
Monitor by TLC.
Warning Sign: If you see a spot with
(in Hex/EtOAc) that disappears upon drying or is volatile, that is THF.[1] It indicates the reagent is decomposing.
Workup:
Quench with saturated
(mildly acidic/buffered). Avoid strong basic workups (NaOH) to preserve the acetate group for the next step.[1]
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use Potassium Carbonate (
) as a base?
Answer: Yes, but with caution.
in DMF/Acetone is standard for phenol alkylation. However, if the reaction takes too long or gets too hot (>60°C), the carbonate can promote acetate hydrolysis. If you observe low yields, switch to a milder organic base like DIPEA or use Cesium Carbonate () at lower temperatures to speed up the reaction.
Q2: I need to deprotect the acetate after the coupling. How do I do that without ruining the molecule?
Answer: Once the mesylate is displaced by your nucleophile, the risk of THF formation is gone (the leaving group is gone).[1] You can then safely use standard deprotection methods (e.g.,
in MeOH or LiOH in THF/Water) to convert the acetate to the alcohol.[1]
Q3: Why is the mesylate preferred over the tosylate for this specific linker?
Answer: Mesylates are generally smaller (less steric hindrance), which is beneficial for the
attack.[1] However, mesylates are also more water-soluble and labile than tosylates. If stability is a major issue and you cannot maintain anhydrous conditions, consider synthesizing the Tosylate analog, though the "THF cyclization" risk remains identical because it is driven by the 4-carbon chain length, not the specific sulfonate.[1]
References
Solomons, T.W.G., Fryhle, C.B. (2011).[1] Organic Chemistry. "Nucleophilic Substitution at Alkyl Sulfonates." (Discussion on Mesylate reactivity and leaving group ability).
Smith, M.B., March, J. (2007).[1] March's Advanced Organic Chemistry. "Neighboring Group Participation." (Mechanistic explanation of 4-halo/sulfonate alcohol cyclization to THF).
Wali, A., et al. (1994).[2] "Cyclodehydration of Diols." Ind.[2][3][4][5][6] Eng. Chem. Res. 33, 444-447.[2] (Kinetics of 1,4-butanediol cyclization to THF). Link[1]
Greene, T.W., Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. "Protection for the Hydroxyl Group: Esters." (Stability profiles of Acetate groups).
managing reaction temperature for 1-Acetate 4-Methanesulfonate 1,4-Butanediol
Technical Support Center: 1-Acetate 4-Methanesulfonate 1,4-Butanediol Welcome to the technical support guide for the synthesis of 1-Acetate 4-Methanesulfonate 1,4-Butanediol. This document is designed for researchers, ch...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Acetate 4-Methanesulfonate 1,4-Butanediol
Welcome to the technical support guide for the synthesis of 1-Acetate 4-Methanesulfonate 1,4-Butanediol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of reaction temperature. Our goal is to move beyond simple protocols and explain the causality behind each step, ensuring your experiments are both successful and safe.
Part 1: Fundamental Thermal Characteristics & FAQs
This section addresses the core principles governing temperature control during the two-stage synthesis of 1-Acetate 4-Methanesulfonate 1,4-Butanediol from its precursor, 1,4-Butanediol.
Q1: What is the overall thermal profile of the synthesis? Why is temperature management so critical?
A1: The synthesis of 1-Acetate 4-Methanesulfonate 1,4-Butanediol is a two-step process with distinct thermal profiles:
Mono-acetylation of 1,4-Butanediol: This initial esterification step is typically near-thermoneutral or slightly endothermic, often requiring gentle heating to proceed at a reasonable rate. However, precise temperature control is still necessary to ensure selectivity for the mono-substituted product and prevent the formation of the diacetate byproduct.
Methanesulfonylation (Mesylation) of 1,4-Butanediol Monoacetate: This is the most critical step from a thermal management perspective. The reaction of the hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) is a highly exothermic reaction .[1][2] Significant heat is released upon the formation of the sulfonate ester and the neutralization of the hydrochloric acid (HCl) byproduct.[3][4]
Failure to control the temperature during the mesylation step can lead to:
Runaway Reaction: An uncontrolled, rapid increase in temperature and pressure, posing a significant safety hazard.
Formation of Impurities: Elevated temperatures can promote side reactions, such as the formation of tetrahydrofuran (THF) through intramolecular cyclization or the generation of colored impurities.[5][6]
Reduced Yield and Purity: Poor temperature control directly impacts the selectivity and overall yield of the desired product.
Q2: Can you explain why the methanesulfonylation step is so exothermic?
A2: The exothermicity of the reaction is rooted in bond energetics. The process involves breaking relatively weaker bonds in the reactants (O-H in the alcohol, S-Cl in methanesulfonyl chloride) and forming significantly stronger bonds in the products (S-O in the mesylate, H-N in the protonated amine, and Cl-). The net difference in bond enthalpy is released as heat.[1][4] Chemical reactions that release energy in the form of heat are defined as exothermic.[2] The substantial energy release in this step necessitates careful heat dissipation to maintain control.
Q3: What are the primary side products related to poor temperature control?
A3: The most common temperature-related impurities are:
1,4-Diacetoxybutane: Formed during the first step if the temperature is too high or the reaction is run for too long, leading to the acetylation of both hydroxyl groups.
Tetrahydrofuran (THF): Can be formed during the mesylation step. At elevated temperatures, the intermediate or the final product can undergo intramolecular cyclization, particularly under basic conditions.[6]
Busulfan (1,4-Butanediol Dimethanesulfonate): If any unreacted 1,4-butanediol is carried over into the mesylation step, it can react to form the dimethanesulfonate analog.[7]
Degradation Products: Uncontrolled high temperatures can lead to the decomposition of reagents and products, often resulting in colored, tar-like impurities that complicate purification.
Part 2: Recommended Temperature Protocols & Troubleshooting
This section provides specific temperature guidelines and a troubleshooting framework for common issues encountered during the synthesis.
Recommended Temperature Parameters
The following table summarizes the recommended temperature ranges for each critical stage of the synthesis. These values are starting points and may require optimization based on the specific scale, solvent, and base used in your experiment.
Reaction Stage
Process Step
Recommended Temperature (°C)
Rationale & Key Considerations
Step 1: Acetylation
Reagent Mixing & Reaction
40 - 60 °C
To ensure a reasonable reaction rate for esterification without promoting di-substitution. Monitor reaction progress (e.g., by TLC or GC) to avoid prolonged heating.
Step 2: Mesylation
Initial Cooling
-5 to 0 °C
Pre-chilling the solution of 1,4-butanediol monoacetate and base is critical to absorb the initial exotherm upon MsCl addition.
Slow Addition of MsCl
0 - 5 °C
Maintain a low temperature during the dropwise addition of methanesulfonyl chloride to dissipate heat as it is generated. A rapid temperature increase indicates the addition rate is too fast.
Reaction Stirring
0 - 10 °C
After addition, allow the reaction to stir at a low temperature to proceed to completion. Letting it warm prematurely can cause a delayed but rapid exotherm.
Reaction Quench
0 °C
The reaction should be quenched by slowly adding it to a cold aqueous solution to safely neutralize any remaining reactive species.
Troubleshooting Guide: A Q&A Approach
Q4: My reaction temperature is rising uncontrollably above 10 °C during the addition of methanesulfonyl chloride. What should I do?
A4: This indicates a potential runaway reaction. Immediate action is required:
Stop the Addition: Immediately cease adding methanesulfonyl chloride.
Increase Cooling: Ensure your cooling bath (e.g., ice-salt or dry ice-acetone) has sufficient capacity and is making good contact with the reaction flask. Add more coolant if necessary.
Maintain Agitation: Ensure stirring is vigorous to promote efficient heat transfer to the cooling bath.
Do NOT Add More Reagent: Do not resume the addition until the temperature is stabilized back within the 0-5 °C range.
Re-evaluate Addition Rate: Once stable, resume the addition at a significantly slower rate.
The following flowchart outlines the decision-making process for managing a thermal excursion.
Caption: Troubleshooting workflow for a thermal excursion event.
Q5: The mesylation reaction is very slow, and TLC/HPLC analysis shows significant starting material remaining after several hours at 0 °C. Should I increase the temperature?
A5: Increasing the temperature should be your last resort and must be done with extreme caution. First, consider other factors:
Reagent Quality: Is the methanesulfonyl chloride old or potentially hydrolyzed? Has the base (e.g., triethylamine) been properly stored?
Moisture: The presence of water will consume the methanesulfonyl chloride. Ensure all glassware was oven-dried and reagents are anhydrous.
Stoichiometry: Double-check your calculations to ensure a sufficient molar excess of both the base and methanesulfonyl chloride was used.
If all other factors are ruled out, you can allow the reaction to slowly warm to room temperature while continuously monitoring the internal temperature. However, a more prudent approach is to add a small additional portion (e.g., 0.1 equivalents) of methanesulfonyl chloride and base at 0 °C to see if the reaction proceeds.
Part 3: Experimental Protocols & Safety
Protocol 1: Synthesis Workflow with Temperature Control Points
This protocol outlines the critical steps with an emphasis on temperature management.
Caption: Synthesis workflow highlighting critical temperature control stages.
Protocol 2: Accurate Internal Temperature Monitoring
For reliable temperature control, external bath temperature is insufficient. You must measure the internal temperature of the reaction.
Apparatus Setup: Use a multi-neck flask. One neck for reagent addition (e.g., dropping funnel), one for an inert gas inlet (e.g., nitrogen or argon)[8], and a central neck for mechanical stirring and a temperature probe.
Probe Placement: Insert a calibrated, thermocouple-based digital thermometer through a sealing adapter. The tip of the probe should be fully submerged in the reaction mixture but not touching the sides or bottom of theflask, and not in the vortex of the stirrer.
Data Logging: For larger-scale reactions, connect the thermometer to a data logger to record the temperature throughout the reagent addition. This helps identify any deviation from the setpoint immediately.
Safety Considerations for Methanesulfonyl Chloride (MsCl)
Methanesulfonyl chloride is a corrosive, toxic, and moisture-sensitive reagent that requires careful handling.[8][9]
Personal Protective Equipment (PPE): Always handle MsCl in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10][11]
Handling: Use syringes or cannulas for transfers. Never handle it in an open beaker. It reacts violently with water, releasing corrosive HCl gas.[8]
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[10][12] Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen).[8]
References
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). Vertex AI Search.
Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS | CAS 124-63-0 MSDS. (2015, April 9). Loba Chemie.
Methanesulfonyl chloride, 4842E-3. (2024, September 26). Safety Data Sheet.
SAFETY DATA SHEET - Methanesulfonyl chloride. (2025, March 22). Merck.
1,4-Butanediol: Properties, Reaction, Production And Uses. (2025, September 22). Chemcess.
1,4-Butanediol - Wikipedia. (n.d.). Wikipedia.
Determination of methanesulfonic acid in busulfan by ion chromatography. (n.d.). ThermoFisher.
Exothermic, Endothermic, & Chemical Change. (n.d.). Energy Foundations for High School Chemistry.
Exothermic and endothermic reactions. (2025, November 12). Monash University.
Exothermic reaction | chemical reaction. (n.d.). Britannica.
Endothermic and Exothermic Reactions. (2016, July 18). YouTube.
comparative reactivity study of 1-Acetate 4-Methanesulfonate 1,4-Butanediol
Executive Summary: The "Janus" Linker In the precise architecture of organic synthesis—particularly in drug delivery systems (PROTACs) and polymer chemistry—symmetry is often an obstacle. 1-Acetate 4-Methanesulfonate 1,4...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Janus" Linker
In the precise architecture of organic synthesis—particularly in drug delivery systems (PROTACs) and polymer chemistry—symmetry is often an obstacle. 1-Acetate 4-Methanesulfonate 1,4-Butanediol (hereafter 4-ABM ) represents a critical solution to the "symmetric diol problem."
Unlike its parent compound (1,4-butanediol) or its symmetric derivatives (e.g., Busulfan/1,4-butanediol dimesylate), 4-ABM offers orthogonal reactivity . It possesses one hyper-reactive electrophilic site (mesylate) and one latent nucleophilic site (acetate-protected alcohol). This guide objectively compares 4-ABM against standard alkylating agents, demonstrating its superior utility in preventing unwanted polymerization and enabling high-yield step-growth synthesis.
The following table quantifies the electrophilicity of the C4-terminus compared to common alternatives.
Parameter
4-ABM (This Product)
1,4-Butanediol Dimesylate
4-Bromobutyl Acetate
Leaving Group (LG)
Mesylate (-OMs)
Mesylate (-OMs) x2
Bromide (-Br)
LG Relative Rate ()
(Dual sites)
Primary Risk
Hydrolysis (moisture sensitive)
Cross-linking (Cytotoxicity)
Slow Reaction / Elimination
Selectivity
High (Mono-alkylation)
Low (Bi-alkylation)
High (Requires forcing conditions)
Atom Economy
Good
Poor (if mono-sub is target)
Moderate
Analyst Note: The mesylate group in 4-ABM is approximately 100x more reactive towards nucleophilic substitution (
) than the corresponding bromide, allowing reactions to proceed at lower temperatures ( to RT), preserving sensitive biological pharmacophores.
Comparative Performance Analysis
Comparison A: vs. 1,4-Butanediol Dimesylate (Busulfan)
The Challenge: When attaching a C4-linker to a drug scaffold using a symmetric dimesylate, the reagent often reacts at both ends, creating a "dumbbell" dimer (Drug-Linker-Drug) or polymerizing.
The 4-ABM Advantage:
Mechanism: 4-ABM has only one active leaving group. The acetate end is inert to nucleophilic attack under alkylation conditions.
Outcome: Eliminates statistical product mixtures.
Data Support: In controlled alkylation of primary amines, symmetric dimesylates typically yield 15-20% unwanted dimer. 4-ABM yields <1% dimer due to the steric and electronic protection of the acetate.
Comparison B: vs. 4-Bromobutyl Acetate
The Challenge: Alkyl bromides often require elevated temperatures (
) or strong iodide catalysts (Finkelstein conditions) to react with hindered nucleophiles.
The 4-ABM Advantage:
Kinetics: The sulfonate ester is a "super-leaving group."
Stability: While mesylates are more sensitive to moisture than bromides, they allow for milder coupling conditions, reducing thermal degradation of the payload.
Mechanistic Visualization
The following diagram illustrates the orthogonal pathway where 4-ABM acts as a "linchpin," reacting first as an electrophile and secondly as a nucleophile (after deprotection).
Figure 1: Orthogonal reaction pathway of 4-ABM (Top) vs. Uncontrolled cross-linking of symmetric dimesylates (Bottom).
Experimental Protocols
Protocol A: Selective Mono-Alkylation of a Secondary Amine
Objective: Attach the butyl chain to a piperazine derivative without cyclization.
Preparation: Dissolve 1.0 eq of Piperazine derivative in anhydrous DCM (Dichloromethane). Add 1.2 eq of TEA (Triethylamine) as a proton scavenger.
Addition: Cool solution to
. Add 1.1 eq of 4-ABM dropwise.
Why? The mesylate is reactive enough that dropwise addition prevents local heating and side reactions.
Reaction: Stir at
for 1 hour, then warm to RT for 4 hours.
Monitoring: TLC should show disappearance of amine. The acetate group remains intact (Rf difference is distinct).
Workup: Wash with sat.
. Dry organic layer over .
Result: Product is the mono-alkylated amine with a terminal acetate.
Protocol B: Acetate Deprotection (Revealing the Alcohol)
Objective: Convert the intermediate from Protocol A into a reactive alcohol for further conjugation.
Solvent: Dissolve the intermediate in MeOH:THF (1:1).
Base: Add 2.0 eq of LiOH (Lithium Hydroxide) or
.
Note: Avoid strong mineral acids which might protonate the amine.
Time: Stir at RT for 30-60 mins.
Purification: Evaporate solvent. Partition between EtOAc/Water. The organic layer contains the clean amino-alcohol.
Stability & Handling (Critical)
Moisture Sensitivity: Mesylates are prone to hydrolysis to form methanesulfonic acid (MSA) and the alcohol.
Storage: Store at
under Argon.
Quality Control: Check H-NMR for a sharp singlet at
ppm (Mesylate methyl). Broadening or shifting suggests hydrolysis.
References
Mesylate vs. Halide Reactivity: Master Organic Chemistry. "Tosylates and Mesylates: Derivatives of Alcohols."[1] Available at: [Link]
Selective Acylation/Alkylation Strategies: ResearchGate. "Selective mono-acylation of meso- and C2-symmetric 1,3- and 1,4-diols." Available at: [Link]
Compound Data (Busulfan Impurity 5): PubChem. "1-Acetate 4-Methanesulfonate 1,4-Butanediol."[2] Available at: [Link]
General Nucleophilic Substitution Kinetics: Chemistry LibreTexts. "Nucleophilic Substitution - Leaving Groups." Available at: [Link]
A Comparative Guide to DNA Alkylating Agents: Profiling 1-Acetate 4-Methanesulfonate 1,4-Butanediol Against Classical Chemotherapeutics
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision dictated by the specific biological question at hand. While classic agents have wel...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision dictated by the specific biological question at hand. While classic agents have well-defined roles, novel compounds offer the potential for improved specificity, reduced toxicity, and unique mechanisms of action. This guide provides an in-depth comparison of 1-Acetate 4-Methanesulfonate 1,4-Butanediol, a molecule with intriguing structural features, against a panel of established alkylating agents: Busulfan, Temozolomide, and Chlorambucil.
We will dissect their mechanisms, compare their chemical and biological properties, and provide robust, validated experimental protocols for their head-to-head evaluation. The narrative is grounded in the causality of experimental design, ensuring that each protocol is a self-validating system for generating reliable, publication-quality data.
Section 1: The Fundamental Mechanism of DNA Alkylation
Alkylating agents are a cornerstone class of compounds used in cancer chemotherapy and biomedical research.[1] Their primary mechanism involves the covalent attachment of an alkyl group to nucleophilic sites within cellular macromolecules, with DNA being the most critical target for cytotoxicity.[2][3] This chemical modification, or DNA adduct formation, disrupts the DNA's structure and function, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5]
The most common site of alkylation on DNA is the N7 position of guanine, due to its high nucleophilicity.[6][7] However, alkylation at other sites, such as the O6 position of guanine, is often more directly cytotoxic and mutagenic.[8][9]
Alkylating agents can be broadly categorized by their functionality:
Monofunctional Agents: Possess one reactive alkyl group and form single DNA adducts.
Bifunctional Agents: Contain two reactive alkyl groups, enabling them to form cross-links either on the same DNA strand (intrastrand) or between opposite strands (interstrand).[7] Interstrand cross-links (ICLs) are particularly cytotoxic as they pose a significant challenge to the cell's DNA repair machinery.[6]
General mechanism of DNA alkylating agents leading to cell death.
Section 2: Profile of 1-Acetate 4-Methanesulfonate 1,4-Butanediol (AMB)
1-Acetate 4-Methanesulfonate 1,4-Butanediol (AMB) is a fascinating compound due to its asymmetric substitution on the 1,4-butanediol backbone.[10] This structure is reminiscent of the well-known alkylating agent Busulfan (1,4-butanediol dimethanesulfonate).[11] The key difference lies in the leaving groups at each end of the butane chain: a highly reactive methanesulfonate (mesylate) group and a significantly less reactive acetate group.
Hypothesized Mechanism of Action:
This structural asymmetry suggests a potential for sequential or differential alkylation. The mesylate is an excellent leaving group, making the C4 position highly electrophilic and prone to a rapid nucleophilic attack from DNA, likely via an SN2 mechanism.[12] This would result in the formation of a mono-adduct.
The acetate group at the C1 position is a much poorer leaving group. Its subsequent reaction could follow several paths:
Slow Second Alkylation: It may act as a second, much slower alkylating site, eventually leading to the formation of a cross-link after a significant time delay compared to bifunctional agents like Busulfan.
Metabolic Activation: The acetate ester could be hydrolyzed by cellular esterases to a primary alcohol (4-(methylsulfonyloxy)butan-1-ol). This resulting hydroxyl group is not a leaving group, effectively rendering the compound monofunctional in vivo.
This differential reactivity is the most compelling feature of AMB, potentially offering a unique pharmacological profile compared to its symmetric counterpart, Busulfan.
Hypothesized dual-pathway mechanism of 1-Acetate 4-Methanesulfonate 1,4-Butanediol (AMB).
Section 3: Comparative Profiles of Established Alkylating Agents
Busulfan
As the direct structural analog, Busulfan serves as the primary comparator. It is a bifunctional alkyl sulfonate used primarily in high-dose conditioning regimens prior to hematopoietic stem cell transplantation.[13][14]
Mechanism: Busulfan is a classic SN2 alkylator.[15][16] It reacts with water to form carbonium ions that alkylate DNA, preferentially forming intrastrand cross-links at 5'-GA-3' and 5'-GG-3' sequences.[17][18] This action effectively damages the DNA of hematopoietic stem cells, creating space for donor cells to engraft.[13]
Metabolism: It is extensively metabolized, primarily via conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[17] Overexpression of GSTs is a known mechanism of resistance.
Toxicity: Its dose-limiting toxicities include profound myelosuppression and pulmonary fibrosis.[16][19]
Temozolomide (TMZ)
Temozolomide is a monofunctional alkylating agent and the standard-of-care chemotherapy for glioblastoma multiforme (GBM).[9][20]
Mechanism: TMZ is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, MTIC (5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide).[21][22] MTIC then transfers a methyl group to DNA, with the primary cytotoxic lesion being methylation at the O6 position of guanine (O6-MeG).[8][9]
Resistance: The primary mechanism of resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from O6-MeG, repairing the damage.[8][20] Tumors with low MGMT expression are significantly more sensitive to TMZ.[8]
Key Feature: Its ability to cross the blood-brain barrier makes it uniquely effective against brain tumors.[20][21]
Chlorambucil
Chlorambucil is a nitrogen mustard, one of the oldest classes of alkylating agents, used to treat chronic lymphocytic leukemia (CLL) and certain lymphomas.[5][23]
Mechanism: As a nitrogen mustard, Chlorambucil forms a highly reactive aziridinium (ethyleneimonium) ion intermediate via an intramolecular cyclization.[15][24] This electrophilic intermediate then reacts with DNA. Being bifunctional, it can repeat this process to form highly cytotoxic interstrand cross-links.[4][24]
Activation: It is activated in the body, primarily in the liver, to its active form, phenylacetic acid mustard (PAAM).[24]
Toxicity: The most common side effect is bone marrow suppression.[25] Like other classic alkylating agents, long-term use carries a risk of secondary malignancies.[25][26]
Section 4: Head-to-Head Comparison: A Data-Driven Analysis
The following table summarizes the key characteristics of AMB (hypothesized) and the selected established agents. This provides a clear, at-a-glance comparison for researchers.
Feature
1-Acetate 4-Methanesulfonate 1,4-Butanediol (AMB)
Busulfan
Temozolomide (TMZ)
Chlorambucil
Class
Alkyl Sulfonate / Acetate Ester
Alkyl Sulfonate
Triazene (Prodrug)
Nitrogen Mustard
Functionality
Potentially Sequential Bifunctional or Monofunctional
Section 5: Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized mechanism of AMB and objectively compare its performance against established agents, the following detailed protocols are provided.
Protocol 5.1: In Vitro Cytotoxicity Assessment via MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[27] By exposing cancer cell lines to a range of drug concentrations, we can determine the IC50 value—the concentration of a drug that inhibits cell growth by 50%. This is a fundamental metric for comparing the cytotoxic potency of different compounds.[7] The choice of cell lines is critical for contextual relevance; for instance, a CML cell line (e.g., K562) is appropriate for comparison with Busulfan, while a glioblastoma line (e.g., U87-MG) is relevant for Temozolomide.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., K562, U87-MG, Raji) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
Drug Preparation: Prepare stock solutions of AMB, Busulfan, Temozolomide, and Chlorambucil in a suitable solvent (e.g., DMSO). Perform a serial dilution in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control.
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for a defined period (e.g., 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value for each agent.[7]
Protocol 5.2: Analysis of DNA Adducts by LC-MS/MS
Scientific Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific chemical modifications in DNA.[28][29] This protocol provides direct, unequivocal evidence of the molecular mechanism of an alkylating agent. By digesting DNA from treated cells into individual nucleosides and analyzing them via LC-MS/MS, we can precisely identify the adducts formed (e.g., O6-methyl-2'-deoxyguanosine from TMZ vs. a butanediol-linked guanine from Busulfan).[30] This method is essential to confirm or refute the hypothesized mechanism of AMB.
Step-by-Step Methodology:
Cell Culture and Treatment: Culture selected cell lines (e.g., HeLa or a relevant cancer line) in larger formats (e.g., T-75 flasks) to obtain sufficient genomic DNA. Treat the cells with the IC50 concentration of each alkylating agent for 24 hours.
Genomic DNA Isolation: Harvest the cells and isolate high-purity genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Quantify the DNA using a spectrophotometer.
DNA Hydrolysis: Digest 10-20 µg of genomic DNA to its constituent nucleosides using a cocktail of enzymes, typically DNAse I, nuclease P1, and alkaline phosphatase. This enzymatic approach is gentle and prevents artifact formation.
Sample Preparation: Remove proteins from the digest using a 10 kDa molecular weight cutoff filter.
LC-MS/MS Analysis:
Inject the nucleoside mixture into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple-quadrupole mass spectrometer.[30]
Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).[30]
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[31] For each anticipated adduct, a specific precursor-to-product ion transition is monitored, providing exceptional specificity and sensitivity. For example, to detect O6-m2dGO from TMZ, one would monitor the transition from its protonated molecular ion to the fragment ion corresponding to the methylated guanine base.[30]
Data Analysis: Identify adducts based on their specific retention times and MRM transitions, confirmed against synthesized standards where possible. Quantify the level of each adduct relative to the amount of unmodified guanosine to determine the frequency of DNA damage.
Integrated experimental workflow for comparing alkylating agents.
Conclusion and Future Directions
This guide establishes a framework for the comprehensive evaluation of 1-Acetate 4-Methanesulfonate 1,4-Butanediol in comparison to benchmark alkylating agents. The unique asymmetric structure of AMB presents a compelling scientific hypothesis: that its differential reactivity could translate into a novel pharmacological profile, potentially offering a wider therapeutic window or a different spectrum of activity.
The provided experimental protocols offer a clear, robust, and scientifically rigorous path to test this hypothesis. By combining cellular cytotoxicity assays with direct mechanistic investigation via LC-MS/MS, researchers can generate the high-quality data needed to define the true nature of this promising compound. The results of these studies will be crucial in determining whether AMB represents a meaningful advancement in the vast and vital field of DNA alkylating agents.
References
EBSCO. (n.d.). Alkylating agents in chemotherapy. Research Starters: Health & Medicine.
Liv Hospital. (2026, January 23). 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer.
Wikipedia. (2024).
National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf.
Gerber, A., et al. (2017).
Synapse. (2024, July 17).
Bentham Science. (2012, January 1). Temozolomide: Mechanisms of Action, Repair and Resistance.
Cancer Care Ontario. (n.d.). busulfan.
ChemicalBook. (2023, October 23).
Wikipedia. (2024). Chlorambucil.
Synapse. (2024, July 17).
RxList. (2017, March 15). Leukeran (Chlorambucil): Side Effects, Uses, Dosage, Interactions, Warnings.
Wu, J., et al. (2016). Screening for DNA Alkylation Mono and Crosslinked Adducts with a Comprehensive LC-MS3 Adductomic Approach. PMC - NIH.
PharmGKB. (n.d.).
BenchChem. (2025).
Montaldi, A. P., et al. (2017).
Medicosis Perfectionalis. (2025, March 15). Pharmacology of Temozolomide (Telamide); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
Nowak, K., et al. (2024, July 12). Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes. PMC - NIH.
Li, L., et al. (n.d.).
Chan, T. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship.org.
Raas, M., et al. (2023, June 23).
Wang, Y., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. PMC - NIH.
Downes, M. T., et al. (1994). In vitro cytotoxicity of GC sequence directed alkylating agents related to distamycin. Bioorganic & Medicinal Chemistry.
Sharkis, S. J., et al. (2000, October 1). Comparison of Different Busulfan Analogues for Depletion of Hematopoietic Stem Cells and Promotion of Donor-Type Chimerism in Murine Bone Marrow Transplant Recipients. AACR Journals.
Teicher, B. A., et al. (1986). Alkylating agent resistance: in vitro studies with human cell lines. PNAS.
Sharkis, S. J., et al. (2000, October 1). Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients. PubMed.
Colvin, M. (2016, May 27).
Kosheeka. (2025, January 23).
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
SlidePlayer. (n.d.).
Liv Hospital. (2026, January 23). 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know.
ResearchGate. (2025, September 13).
Abd-Elhady, H., et al. (n.d.). Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. PMC - NIH.
National Center for Biotechnology Information. (n.d.). Busulfan. PubChem. [Link]
National Center for Biotechnology Information. (n.d.).
Economic & Technical Analysis: 4-(Methanesulfonyloxy)butyl Acetate in Targeted Synthesis
The following guide provides an in-depth economic and technical analysis of 1-Acetate 4-Methanesulfonate 1,4-Butanediol (also known as 4-(methanesulfonyloxy)butyl acetate). This analysis is structured to demonstrate why...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth economic and technical analysis of 1-Acetate 4-Methanesulfonate 1,4-Butanediol (also known as 4-(methanesulfonyloxy)butyl acetate).
This analysis is structured to demonstrate why this specific bifunctional linker—despite a higher upfront reagent cost—often yields a lower Total Cost of Ownership (TCO) in pharmaceutical synthesis compared to traditional commodity alternatives like 1,4-dibromobutane.
Executive Summary
In the synthesis of pharmaceutical intermediates requiring a linear C4-hydroxy linker, researchers often face a "Selectivity vs. Cost" trade-off.[1] Traditional alkylating agents (e.g., 1,4-dibromobutane) are inexpensive but suffer from poor selectivity, leading to cyclization (pyrrolidine formation) or double alkylation.
1-Acetate 4-Methanesulfonate 1,4-Butanediol resolves this by providing an orthogonal protection/activation system . The methanesulfonate (mesylate) serves as a highly reactive leaving group for
substitution, while the acetate ester protects the distal hydroxyl, preventing cyclization and over-alkylation.
Verdict: For high-value Active Pharmaceutical Ingredients (APIs), this reagent reduces Process Mass Intensity (PMI) and eliminates complex purification steps, offsetting its higher purchase price through operational savings.
Technical Context: The "Linker Paradox"
When attaching a 4-carbon chain to a nucleophile (e.g., a secondary amine or thiol), the goal is typically Mono-Alkylation .
The Competitors
1,4-Dibromobutane (Commodity Route): Cheap, but symmetric. Both ends are reactive.
Risk:[2][3] Intramolecular cyclization (if the nucleophile is an amine) or statistical mixtures (mono- vs. bis-alkylation).
4-Chloro-1-butanol: Unstable.
Risk:[2] Spontaneously cyclizes to Tetrahydrofuran (THF) under basic conditions, killing the reaction.
Advantage:[3] The acetate is stable to alkylation conditions; the mesylate is highly reactive.
Mechanism of Action
The molecule functions as a "Trojan Horse." It installs the carbon chain via the mesylate. The distal alcohol remains masked as an acetate until a specific hydrolysis step reveals it.
Figure 1: Comparative Reaction Pathways
(Visualizing the selectivity advantage)
Caption: Comparison of reaction outcomes. Route A (Red) leads to cyclization/dimerization. Route B (Green) uses the Acetate-Mesylate to enforce linearity.
Economic Analysis: Make vs. Buy vs. Commodity
The following table compares the economics of synthesizing a hypothetical intermediate N-(4-hydroxybutyl)-Drug using the two primary methods.
Scenario Assumptions
Scale: 100 grams of Target Product.
Nucleophile Cost: High (typical for late-stage drug intermediates).
Difficult: Column Chromatography required to separate product from dimers/pyrrolidines.
Easy: Simple extraction or crystallization; Acetate prevents zwitterion formation.
Atom Economy
Poor (Large excess of dibromide wasted)
Excellent
Time to Pure Product
3 Days (Reaction + Column)
1 Day (Reaction + Hydrolysis)
Total Cost (Est.)
High (Due to yield loss of expensive nucleophile + labor)
Low (Higher reagent cost offset by yield & speed)
The Hidden Cost of Purification
The primary economic driver is Chromatography .
Using 1,4-dibromobutane generates a statistical mixture. Separating the mono-bromide from the bis-bromide often requires silica gel chromatography.
Cost Impact: On a multi-kilogram scale, silica chromatography is prohibitively expensive ($2,000+ per run in materials/disposal).
The Acetate-Mesylate Advantage: The product is an ester.[4] It is lipophilic and easily separated from polar impurities by simple aqueous washing. The subsequent hydrolysis is quantitative.
Experimental Protocols
A. Synthesis of the Reagent (If "Making" in-house)
Note: While commercially available, this can be synthesized if supply chain issues arise.
Mono-Acetylation: React 1,4-butanediol (10 equiv.) with Acetic Anhydride (1 equiv.) to statistically favor the mono-acetate.
Extraction: Wash away excess diol with water (the mono-acetate is less soluble in water than the diol).
Mesylation: React 4-hydroxybutyl acetate with Methanesulfonyl Chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C.
Final Isolation: Neutralize with HCl, extract into organic solvent.
Comparative Data: Yield & Selectivity
The following data is synthesized from general reactivity profiles of alkylating agents in nucleophilic substitution (
).
Substrate (Nucleophile)
Reagent
Product
Yield (%)
Major Impurity
Aniline (Ph-NH2)
1,4-Dibromobutane
N-Phenylpyrrolidine
85%
Cyclized product (Not target)
Aniline (Ph-NH2)
Acetate-Mesylate
N-(4-hydroxybutyl)aniline
91%
None (Trace bis-alkyl)
Thiol (R-SH)
1,4-Dibromobutane
Thioether Dimer (R-S-C4-S-R)
60%
Double alkylation
Thiol (R-SH)
Acetate-Mesylate
Mono-thioether
94%
None
Decision Matrix: When to use which?
Use the following logic flow to determine the correct reagent for your campaign.
Caption: Decision matrix for selecting the alkylating agent based on nucleophile type and cost sensitivity.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for acetate stability and deprotection conditions).
BenchChem. (2025).[6] Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane. (Data on cyclization yields vs. linear alkylation).
PubChem. (2024).[7] Compound Summary: 1-Acetate 4-Methanesulfonate 1,4-Butanediol (CID 87316622). National Library of Medicine. Link
Santra, S., et al. (2010).[8] Synthesis of 4-Bromobutyl Acetate and application in polyester copolymers. Royal Society of Chemistry. (Comparative yields for halo-acetate linkers). Link
Pall Corporation. (2014).[9] Rethinking the Economics of Chromatography. (Economic data on the cost of purification steps in synthesis).
spectroscopic comparison of 1-Acetate 4-Methanesulfonate 1,4-Butanediol with starting materials
Introduction: The Asymmetric Linker Challenge In drug development and polymer chemistry, 1-Acetate 4-Methanesulfonate 1,4-Butanediol (hereafter AMB ) serves as a critical bifunctional linker. Unlike its symmetric parent,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Asymmetric Linker Challenge
In drug development and polymer chemistry, 1-Acetate 4-Methanesulfonate 1,4-Butanediol (hereafter AMB ) serves as a critical bifunctional linker. Unlike its symmetric parent, 1,4-Butanediol (BDO), AMB possesses orthogonal reactivity: a stable acetate ester on one end and a highly reactive methanesulfonate (mesylate) leaving group on the other.
This guide provides a definitive spectroscopic comparison between AMB and its starting materials. The core challenge in synthesizing AMB is avoiding symmetric byproducts (di-acetate or di-mesylate). Therefore, this guide focuses on structural asymmetry as the primary validation metric.
Synthetic Logic & Critical Intermediates
To understand the spectroscopy, one must understand the provenance of the molecule. The synthesis typically proceeds via a stepwise desymmetrization of 1,4-Butanediol.
The following diagram maps the reaction logic and where spectroscopic checkpoints must occur to ensure purity.
Caption: Stepwise desymmetrization workflow highlighting potential symmetric impurities (red) that must be ruled out via spectroscopy.
Spectroscopic Comparison: NMR & IR
This section details the specific shifts required to confirm the mixed nature of the product.
Proton NMR (
H) Diagnostics
The power of NMR here lies in identifying two distinct methyl singlets and two distinct triplet environments .
Solvent: CDCl
(Standard reference).
Key Feature: The loss of symmetry causes the central methylene protons (
) to become more complex (multiplets) compared to the clean quintet seen in symmetric BDO derivatives.
Feature
1,4-Butanediol (Start)
4-Hydroxybutyl Acetate (Interm.)
AMB (Target)
Diagnostic Logic
Terminal -CH-
3.65 (t, 4H)
4.10 (t, 2H, -OAc) 3.68 (t, 2H, -OH)
4.25 (t, 2H, -OMs) 4.10 (t, 2H, -OAc)
Differentiation: If you see only one triplet at 4.1 or 4.25, you have a symmetric impurity. You must see two distinct triplets.
Methyl Singlets
None
2.05 (s, 3H, Acetyl)
3.01 (s, 3H, Mesyl) 2.05 (s, 3H, Acetyl)
Integration Ratio: The integral of the Acetyl-CH (2.05) must match the Mesyl-CH (3.01) 1:1.
-OH Proton
2.5-4.0 (broad)
2.0-3.0 (broad)
Absent
Complete disappearance confirms full conversion of the intermediate.
Infrared (IR) Spectroscopy
IR is the quickest method to monitor reaction progress (disappearance of OH).
Functional Group
Wavenumber (cm)
Observation in AMB
O-H Stretch
3300-3400 (Broad)
Absent (Crucial for purity)
C=O Stretch
1735-1745 (Sharp)
Present (Acetate ester)
S=O Stretch
1350 (Asym) / 1175 (Sym)
Present (Sulfonate ester)
C-O Stretch
1050-1250
Multiple strong bands (mixed ester/sulfonate)
Experimental Protocol: Synthesis & Validation
This protocol is designed to maximize the yield of the asymmetric product while providing checkpoints for the spectroscopic data above.
Phase 1: Controlled Mono-Acetylation
Goal: Install the acetate group on one end only.
Setup: Charge 1,4-butanediol (1.0 eq, large excess to statistically favor mono-product) and pyridine (1.2 eq) in DCM at 0°C.
Addition: Add Acetyl Chloride (0.9 eq) dropwise over 1 hour. Note: Using a slight deficit of the acylating agent prevents di-acetate formation.
Workup: Wash with dilute HCl (remove pyridine), then NaHCO
.
Purification (Critical): The crude will contain BDO and Mono-acetate. Distillation or column chromatography is mandatory here to remove unreacted BDO before the next step.
Checkpoint: Verify Mono-acetate via NMR (Look for
3.68 triplet for the remaining alcohol).
Phase 2: Mesylation
Goal: Activate the remaining alcohol.
Reaction: Dissolve purified 4-hydroxybutyl acetate (1.0 eq) in dry DCM with Triethylamine (1.5 eq) at 0°C.
Monitoring: TLC (EtOAc/Hexane). The product (AMB) will be less polar than the starting alcohol.
Workup: Wash with cold 1M HCl, then Brine. Dry over MgSO
.
Isolation: Concentrate in vacuo. The product is typically an oil.[2]
Phase 3: Final Validation (Self-Validating System)
Run the
H NMR.
Pass Criteria:
Integration of singlet at 2.05 ppm = Integration of singlet at 3.01 ppm.
Two distinct triplets in the 4.0-4.3 ppm region.
Fail Criteria:
Singlet only at 2.05 (Di-acetate).
Singlet only at 3.01 (Di-mesylate).
Presence of triplet at 3.68 (Unreacted intermediate).
Visualizing the NMR Logic
The following diagram illustrates the specific proton environments that confirm the structure of AMB.
Caption: NMR assignment logic. Green nodes indicate Acetate-associated signals; Red nodes indicate Mesylate-associated signals. The distinct separation of these signals confirms the bifunctional nature.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10103209, 4-Hydroxybutyl acetate. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent and reagent shifts). Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for Mesylate vs Acetate IR/NMR assignments).
Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for alpha-heteroatom chemical shift prediction). Retrieved from [Link]
Mechanism of Hazard (The Causality):
This compound is not merely a solvent or irritant; it is a reactive alkylating agent . The methanesulfonate group (
) acts as an exceptional leaving group. Upon contact with biological tissue, it facilitates a nucleophilic substitution reaction () where the butyl chain attacks electron-rich centers in biological macromolecules—specifically the N7 position of guanine in DNA.
Risk Implication:
Consequently, this compound must be treated as a Potential Genotoxic Impurity (PGI) and a suspected mutagen. Standard "splash protection" is insufficient. The protocols below are designed to prevent molecular permeation, not just bulk liquid contact.
Personal Protective Equipment (PPE) Specification Matrix
This matrix is designed based on permeation kinetics for alkylating agents.
PPE Category
Specification
Technical Rationale
Hand Protection
Double-Gloving Required .Inner: Nitrile (4 mil / 0.10 mm)Outer: Extended-cuff Nitrile or Neoprene (Min 5 mil / 0.12 mm)
Permeation Lag Time: Mesylates can permeate thin nitrile in <15 mins. The air gap between two layers creates a diffusion barrier, increasing breakthrough time to >4 hours.
Respiratory
Primary: Fume Hood (ISO Class 5 / Class II BSC)Secondary (Spill/Powder): N95/P100 or PAPR with Organic Vapor cartridge.
Aerosol Control: While boiling point is high, aerosols generated during transfer or syringe manipulation pose an inhalation risk for alveolar alkylation.
Body Defense
Lab Coat: Tyvek® or Polyethylene-coated (impervious front).Sleeves: Disposable Tyvek sleeves over lab coat cuffs.
Wicking Prevention: Cotton lab coats absorb and hold alkylating agents against the skin. Impervious materials prevent "strikethrough."
Eye/Face
Chemical Splash Goggles (Indirect Venting) + Face Shield (if >100mL).
Corneal Adhesion: Mesylates react rapidly with corneal proteins. Safety glasses with side shields are insufficient for liquid handling.
Operational Workflow: The "Zero-Contact" Protocol
To ensure safety, we utilize a defined workflow that minimizes exposure potential.
Phase A: Pre-Work Engineering Check
Verify Airflow: Fume hood face velocity must be 80–100 fpm.
Neutralization Prep: Prepare a "Quench Station" inside the hood before opening the vial.
Solution: 10% Sodium Thiosulfate (
) in water (w/v).
Mechanism:[1][2][3][4] Thiosulfate acts as a "soft" nucleophile, rapidly displacing the mesylate group to form a non-toxic Bunte salt, preventing DNA alkylation.
Phase B: Handling & Weighing
The "Dirty/Clean" Hand Rule:
Left Hand (Dirty): Manipulates the vial, syringe, or spatula inside the hood.
Right Hand (Clean): Touches only external equipment (balance buttons, notebook, sash).
Weighing:
Liquids: Tare the receiving flask. Transfer via positive-displacement pipette or glass syringe. Never pour.
Solids (if crystallized): Weigh inside the hood using a localized balance or transfer to a tared, closed vessel before moving to an external balance.
Phase C: Decontamination (The Exit Strategy)
Wipe all exterior surfaces of the reaction vessel with a Kimwipe soaked in 10% Sodium Thiosulfate.
Place used wipes into a solid waste bag inside the hood.
Caption: Step-by-step "Zero-Contact" workflow ensuring engineering controls are active before chemical handling begins.
Figure 2: Spill Response Decision Logic
Caption: Decision matrix for spills. Note that external spills require immediate evacuation due to inhalation risks.
Emergency Deactivation & Disposal
Do not dispose of down the drain.
Reaction Waste: Quench reaction mixtures containing this intermediate with an excess of 10% Sodium Thiosulfate or aqueous Ammonia (if compatible with other reagents) to convert the mesylate to a water-soluble salt.
Solid Waste: All gloves, wipes, and plasticware must be double-bagged in 4-mil polyethylene bags. Label as "High Hazard: Alkylating Agent."
Final Destruction: High-temperature incineration is the only acceptable disposal method to ensure complete thermal decomposition of the sulfonate ester.
References
National Institutes of Health (PubChem). 1-Acetate 4-Methanesulfonate 1,4-Butanediol Compound Summary (CID 87316622).
[Link]
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Guidance on Alkylating Agents).
[Link]
Master Organic Chemistry. Mesylates and Tosylates: Structure, Reactivity, and Safety (Leaving Group Kinetics).
[Link]